Product packaging for Diethyl(6-bromohexyl)propanedioate(Cat. No.:CAS No. 6557-85-3)

Diethyl(6-bromohexyl)propanedioate

Cat. No.: B1604916
CAS No.: 6557-85-3
M. Wt: 323.22 g/mol
InChI Key: UEOSPPIPGYKPTO-UHFFFAOYSA-N
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Description

Diethyl(6-bromohexyl)propanedioate is a useful research compound. Its molecular formula is C13H23BrO4 and its molecular weight is 323.22 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 54804. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H23BrO4 B1604916 Diethyl(6-bromohexyl)propanedioate CAS No. 6557-85-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

diethyl 2-(6-bromohexyl)propanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23BrO4/c1-3-17-12(15)11(13(16)18-4-2)9-7-5-6-8-10-14/h11H,3-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEOSPPIPGYKPTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CCCCCCBr)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23BrO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80288228
Record name diethyl(6-bromohexyl)propanedioate
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Molecular Weight

323.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6557-85-3, 29237-82-9
Record name NSC54804
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Record name diethyl(6-bromohexyl)propanedioate
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Record name diethyl (6-bromohexyl)propanedioate
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Foundational & Exploratory

Synthesis of Diethyl(6-bromohexyl)propanedioate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of diethyl(6-bromohexyl)propanedioate from diethyl malonate. The document details the underlying chemical principles, various experimental protocols, and quantitative data to support researchers and professionals in the field of organic synthesis and drug development.

Introduction

This compound is a valuable bifunctional molecule in organic synthesis, serving as a versatile building block for the introduction of a C8 carbon chain with functionalities at both ends. Its synthesis from diethyl malonate is a classic example of malonic ester synthesis, a robust and widely used method for carbon-carbon bond formation. This guide will explore the common synthetic routes, focusing on the alkylation of diethyl malonate with 1,6-dibromohexane.

Reaction Mechanism and Principles

The synthesis of this compound proceeds via a nucleophilic substitution reaction (SN2). The reaction is initiated by the deprotonation of diethyl malonate at the α-carbon, which is acidic due to the electron-withdrawing effect of the two adjacent carbonyl groups. A suitable base, such as sodium ethoxide or potassium carbonate, is used to generate a resonance-stabilized enolate ion. This enolate then acts as a nucleophile, attacking one of the electrophilic carbon atoms of 1,6-dibromohexane and displacing a bromide ion.

To favor mono-alkylation and minimize the formation of the di-alkylated byproduct, an excess of 1,6-dibromohexane is typically used. The primary side reaction is the reaction of the mono-alkylated product with another molecule of diethyl malonate enolate, leading to a symmetrical diester.

Experimental Data

The following tables summarize quantitative data from various reported synthetic procedures for this compound.

Table 1: Synthesis of this compound - Reaction Conditions and Yields

Base Solvent Catalyst Reactant Ratio (Diethyl Malonate : 1,6-Dibromohexane : Base) Temperature (°C) Reaction Time (h) Yield (%) Purity (%) Reference
Sodium EthoxideEthanolNone1 : 2 : 1RefluxNot Specified65Not Specified[1]
Potassium CarbonateCyclohexaneTetrabutylammonium bromide, Polyethylene glycol monomethyl ether1 : 3 : 1.5Reflux678>99[1]
Potassium CarbonateNoneNone1 : 3 : 1.265-751077Not Specified[2]
Sodium EthoxideEthanolNone1 : 3 : 1.130-40850Not Specified[3]

Experimental Protocols

Protocol 1: Synthesis using Potassium Carbonate and Phase Transfer Catalyst

This protocol is adapted from a patented industrial process and offers high yield and purity.[1]

Materials:

  • Diethyl malonate

  • 1,6-dibromohexane

  • Potassium carbonate (K₂CO₃), anhydrous

  • Tetrabutylammonium bromide (TBAB)

  • Polyethylene glycol monomethyl ether (MPEG)

  • Cyclohexane

Procedure:

  • To a reaction vessel equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, add 1,6-dibromohexane (3.0 eq), potassium carbonate (1.5 eq), tetrabutylammonium bromide (catalytic amount), polyethylene glycol monomethyl ether (catalytic amount), and cyclohexane.

  • Heat the mixture to reflux with vigorous stirring.

  • Add diethyl malonate (1.0 eq) dropwise to the refluxing mixture over a period of 1-2 hours.

  • After the addition is complete, continue to reflux the mixture for an additional 4-6 hours, monitoring the reaction progress by TLC or GC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Filter the solid potassium salts and wash the filter cake with cyclohexane.

  • Combine the filtrate and the washings and wash with water to remove any remaining salts and the phase transfer catalyst.

  • Separate the organic layer and dry it over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to remove the cyclohexane.

  • The crude product is then purified by fractional vacuum distillation to yield pure this compound.

Protocol 2: Synthesis using Sodium Ethoxide

This is a more traditional approach to malonic ester synthesis.[1]

Materials:

  • Sodium metal

  • Absolute ethanol

  • Diethyl malonate

  • 1,6-dibromohexane

Procedure:

  • In a three-necked flask equipped with a reflux condenser and a dropping funnel, prepare a solution of sodium ethoxide by carefully dissolving sodium metal (1.0 eq) in absolute ethanol under an inert atmosphere.

  • Once the sodium has completely reacted, add diethyl malonate (1.0 eq) dropwise to the sodium ethoxide solution.

  • Heat the mixture to reflux and add 1,6-dibromohexane (2.0 eq) dropwise.

  • Continue refluxing for several hours until the reaction is complete (monitor by TLC).

  • Cool the reaction mixture to room temperature and neutralize with a dilute acid (e.g., HCl).

  • Remove the ethanol under reduced pressure.

  • Partition the residue between water and a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer to obtain the crude product.

  • Purify the crude product by vacuum distillation.

Visualizations

Reaction Pathway

reaction_pathway DEM Diethyl Malonate Enolate Diethyl Malonate Enolate DEM->Enolate + Base Product This compound Enolate->Product + 1,6-Dibromohexane (SN2) SideProduct Dialkylated Byproduct Product->SideProduct + Enolate (Side Reaction)

Caption: Reaction pathway for the synthesis of this compound.

Experimental Workflow

experimental_workflow Start Start: Mix Reactants (Diethyl Malonate, 1,6-Dibromohexane, Base, Solvent) Reaction Heat to Reflux (Monitor by TLC/GC) Start->Reaction Cooling Cool to Room Temperature Reaction->Cooling Filtration Filtration (if using solid base) Cooling->Filtration Workup Aqueous Work-up (Washing and Extraction) Filtration->Workup Drying Drying of Organic Layer Workup->Drying Concentration Solvent Removal (Reduced Pressure) Drying->Concentration Purification Purification (Vacuum Distillation) Concentration->Purification FinalProduct Final Product: This compound Purification->FinalProduct

Caption: General experimental workflow for the synthesis and purification.

Characterization

The structure of this compound can be confirmed by standard spectroscopic methods.

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl ester groups (a quartet for the -OCH₂- protons and a triplet for the -CH₃ protons), a triplet for the methine proton of the malonate core, and multiplets for the methylene protons of the hexyl chain. The methylene group adjacent to the bromine atom (-CH₂Br) will appear as a downfield-shifted triplet.

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbons of the ester groups, the methine carbon, the carbons of the ethyl groups, and the six carbons of the hexyl chain, with the carbon attached to the bromine being the most downfield among the alkyl carbons.

  • Mass Spectrometry: The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns, including the isotopic pattern for the bromine atom.

  • IR Spectroscopy: The IR spectrum will exhibit a strong absorption band for the C=O stretching of the ester groups (around 1730-1750 cm⁻¹) and C-O stretching bands.

Conclusion

The synthesis of this compound from diethyl malonate is a well-established and efficient process. The choice of base and the use of a phase transfer catalyst can significantly influence the yield and purity of the product. The protocols and data presented in this guide provide a solid foundation for researchers and professionals to successfully synthesize and utilize this versatile chemical intermediate in their work. Careful control of reaction conditions and appropriate purification techniques are crucial for obtaining a high-purity product.

References

Molecular weight and formula of Diethyl(6-bromohexyl)propanedioate

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to Diethyl(6-bromohexyl)propanedioate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of this compound, a versatile bifunctional reagent crucial in organic synthesis. Its utility spans the development of novel pharmaceuticals, advanced drug delivery systems, and specialized polymers. This document details its chemical properties, a robust experimental protocol for its synthesis, and its subsequent chemical transformations.

Core Compound Data

The fundamental properties of this compound are summarized below, providing a ready reference for experimental planning and analysis.

PropertyValueCitations
Molecular Formula C₁₃H₂₃BrO₄[1][2]
Molecular Weight 323.22 g/mol [3][1][4]
CAS Number 6557-85-3[3][1][4]
Appearance Colorless Liquid[3]
Boiling Point 336.5 °C at 760 mmHg[1][5]
Density 1.225 g/cm³[1][5]
Flash Point 157.3 °C[1][5]
Refractive Index 1.469[5]

Experimental Protocols

The synthesis of this compound is reliably achieved through the malonic ester synthesis, a classic method for carbon-carbon bond formation. The following protocol is adapted from established industrial and laboratory procedures.

Synthesis of this compound via Alkylation

This procedure details the mono-alkylation of diethyl malonate using 1,6-dibromohexane. The reaction leverages a phase-transfer catalyst to facilitate the reaction between the organic and inorganic phases, leading to a high yield of the desired product.

Materials:

  • Diethyl malonate (2.79 mol)

  • 1,6-dibromohexane (8.38 mol)

  • Potassium carbonate (4.19 mol)

  • Polyethylene glycol monomethyl ether (M500) (17.6 g)

  • Tetrabutylammonium bromide (4.5 g)

  • Cyclohexane (950 ml)

Procedure:

  • A reaction vessel is charged with 2,045 g (8.38 mol) of 1,6-dibromohexane, 579 g (4.19 mol) of potassium carbonate, 448 g (2.79 mol) of diethyl malonate, 17.6 g of polyethylene glycol monomethyl ether (M500), 4.5 g of tetrabutylammonium bromide, and 950 ml of cyclohexane.[3]

  • The reaction mixture is stirred vigorously at a controlled temperature. The progress of the reaction can be monitored by gas chromatography to observe the conversion of diethyl malonate.

  • Upon completion of the reaction (typically when diethyl malonate conversion exceeds 99%), the mixture is cooled to room temperature.[3]

  • The solid potassium carbonate and any other insoluble materials are removed by filtration. The filter cake is washed with an additional portion of cyclohexane to recover any entrained product.

  • The combined filtrate is then subjected to vacuum distillation to remove the cyclohexane and excess 1,6-dibromohexane.

  • The crude product is purified by fractional distillation under reduced pressure to yield this compound.

Expected Outcome: This process is reported to yield approximately 701 g of this compound, which corresponds to a yield of about 78% with a purity exceeding 99%.[3]

Chemical Reactivity and Synthetic Utility

This compound possesses two distinct reactive sites: the acidic proton on the malonate backbone and the electrophilic carbon attached to the bromine atom. This dual reactivity makes it a valuable intermediate for a variety of subsequent chemical transformations.

Logical Workflow for Synthesis and Subsequent Reactions

The following diagram illustrates the synthetic pathway to this compound and its potential downstream applications, showcasing its versatility as a chemical building block.

G cluster_synthesis Synthesis cluster_reactions Subsequent Reactions cluster_products Potential Products A Diethyl Malonate + 1,6-Dibromohexane B This compound A->B  Alkylation (K₂CO₃, PTC) C Hydrolysis & Decarboxylation B->C D Nucleophilic Substitution (at C-Br) B->D E Further Alkylation (at α-carbon) B->E F 7-Bromoheptanoic Acid C->F G Functionalized Propanedioates (e.g., azides, thiols, amines) D->G H Di-substituted Malonic Esters E->H

References

An In-depth Technical Guide to the Spectroscopic and Synthetic Profile of Diethyl(6-bromohexyl)propanedioate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Synthesis of Diethyl(6-bromohexyl)propanedioate

The synthesis of this compound is typically achieved through the alkylation of diethyl malonate with 1,6-dibromohexane. This reaction is a classic example of the malonic ester synthesis, which allows for the formation of a new carbon-carbon bond at the alpha-position of the malonic ester.

Experimental Protocol:

The following protocol is based on a method described for the synthesis of 8-bromoethyl octanoate, where this compound is a key intermediate.[2]

Materials:

  • 1,6-dibromohexane

  • Diethyl malonate

  • Sodium ethoxide (or another suitable base)

  • Anhydrous ethanol (or another suitable solvent)

  • Hydrochloric acid (for workup)

  • Sodium bicarbonate solution (for workup)

  • Brine (for workup)

  • Anhydrous magnesium sulfate (for drying)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve diethyl malonate in anhydrous ethanol.

  • Add a solution of sodium ethoxide in ethanol to the flask dropwise at room temperature. Stir the mixture for 30 minutes to ensure the complete formation of the diethyl malonate enolate.

  • To the enolate solution, add 1,6-dibromohexane dropwise. The molar ratio of 1,6-dibromohexane to diethyl malonate should be carefully controlled to favor mono-alkylation. A typical ratio is 1:1 to 1.2:1 of the dihaloalkane to the malonate.

  • After the addition is complete, heat the reaction mixture to reflux and maintain it for several hours (the reaction progress can be monitored by thin-layer chromatography or gas chromatography).

  • Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • Add water to the residue and extract the aqueous layer with a suitable organic solvent, such as diethyl ether or ethyl acetate.

  • Wash the combined organic extracts with a dilute hydrochloric acid solution, followed by a saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude this compound by vacuum distillation or column chromatography on silica gel.

Spectroscopic Data (Predicted)

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of its chemical structure and comparison with the known spectral data of similar compounds, such as diethyl malonate and other alkylated malonic esters.

Table 1: Predicted ¹H NMR Spectroscopic Data

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~4.20q4H-O-CH₂ -CH₃
~3.40t2H-CH₂ -Br
~3.35t1H-CH -(COOEt)₂
~1.90m2H-CH₂-CH₂ -CH(COOEt)₂
~1.85m2H-CH₂-CH₂ -Br
~1.40m4H-CH₂-CH₂ -CH₂ -CH₂-
~1.25t6H-O-CH₂-CH₃

Table 2: Predicted ¹³C NMR Spectroscopic Data

Chemical Shift (δ, ppm)Assignment
~169C =O
~61-O-CH₂ -CH₃
~52-CH -(COOEt)₂
~34-CH₂ -Br
~33-CH₂-CH₂ -Br
~29-CH₂ -CH(COOEt)₂
~28-CH₂-CH₂ -CH₂-
~27-CH₂-CH₂ -CH₂-
~14-O-CH₂-CH₃

Table 3: Predicted IR Spectroscopic Data

Wavenumber (cm⁻¹)IntensityAssignment
~2930StrongC-H stretch (aliphatic)
~1735StrongC=O stretch (ester)
~1460MediumC-H bend (methylene)
~1370MediumC-H bend (methyl)
~1150StrongC-O stretch (ester)
~650MediumC-Br stretch

Table 4: Predicted Mass Spectrometry Data

m/zInterpretation
322/324[M]⁺• (Molecular ion peak with bromine isotopes)
277/279[M - OEt]⁺
243[M - Br]⁺
173[M - Br - C₄H₈O₂]⁺
129[CH(COOEt)₂]⁺

General Experimental Protocols for Spectroscopic Analysis

The following are general procedures for obtaining the spectroscopic data. The exact parameters may need to be optimized for the specific instrument used.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would be recorded on a spectrometer operating at a standard frequency (e.g., 400 MHz for ¹H NMR). The sample would be dissolved in a deuterated solvent, typically chloroform-d (CDCl₃), containing tetramethylsilane (TMS) as an internal standard.

  • Infrared (IR) Spectroscopy: The IR spectrum would be obtained using a Fourier-transform infrared (FTIR) spectrometer. The sample, as a neat liquid, would be placed between two salt plates (e.g., NaCl or KBr) for analysis.

  • Mass Spectrometry (MS): Mass spectral data would be acquired using a mass spectrometer, typically with electron ionization (EI) as the ionization method. The sample would be introduced into the ion source, and the resulting fragments would be analyzed.

Workflow Diagram

The following diagram illustrates the general workflow for the synthesis and characterization of this compound.

Synthesis_and_Analysis_Workflow Start Start: Reagents Synthesis Synthesis: Alkylation of Diethyl Malonate Start->Synthesis Workup Workup: Extraction & Washing Synthesis->Workup Purification Purification: Vacuum Distillation or Column Chromatography Workup->Purification Product Pure Product: Diethyl(6-bromohexyl) propanedioate Purification->Product Analysis Spectroscopic Analysis Product->Analysis NMR NMR (¹H & ¹³C) Analysis->NMR IR IR Analysis->IR MS MS Analysis->MS Data Data Interpretation & Structure Confirmation NMR->Data IR->Data MS->Data

References

An In-depth Technical Guide to the Solubility of Diethyl(6-bromohexyl)propanedioate in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide provides a detailed overview of the solubility characteristics of Diethyl(6-bromohexyl)propanedioate, a versatile intermediate in organic synthesis. Due to the limited availability of specific quantitative solubility data in published literature, this document combines theoretical principles of solubility with qualitative information and outlines experimental protocols for precise determination.

Introduction to this compound

This compound, also known as diethyl (6-bromohexyl)malonate, is a diester derivative of propanedioic acid. Its chemical structure consists of a central malonic ester core substituted with a 6-bromohexyl chain. This bifunctional nature, featuring reactive ester groups and a terminal alkyl bromide, makes it a valuable building block in the synthesis of more complex molecules, including pharmaceutical intermediates and materials for bioconjugation.[1]

Chemical Structure:

  • IUPAC Name: Diethyl 2-(6-bromohexyl)propanedioate[2][3]

  • CAS Number: 6557-85-3[2][4]

  • Molecular Formula: C₁₃H₂₃BrO₄[2][5][6]

  • Molecular Weight: 323.22 g/mol [2][4]

  • Appearance: Colorless liquid[6]

The presence of the polar ester groups and the long, nonpolar alkyl chain, along with the terminal bromine atom, dictates its solubility behavior in various organic solvents.

Predicted Solubility Profile

Based on the principle of "like dissolves like," the solubility of this compound can be predicted in a range of common organic solvents. The molecule possesses both polar (two ester groups) and nonpolar (a hexyl chain) characteristics, suggesting broad compatibility with many organic solvents.

Data Presentation: Predicted Qualitative Solubility

SolventChemical FormulaPolarity (Dielectric Constant)Predicted SolubilityRationale
Polar Aprotic Solvents
Dimethyl Sulfoxide (DMSO)C₂H₆OS47HighThe high polarity and hydrogen bond accepting capability of DMSO are expected to readily solvate the ester groups.
Dimethylformamide (DMF)C₃H₇NO38.25HighSimilar to DMSO, DMF is a highly polar aprotic solvent capable of strong dipole-dipole interactions with the solute.
AcetoneC₃H₆O21.01HighThe moderate polarity of acetone and its ability to engage in dipole-dipole interactions with the ester groups suggest good solubility.
AcetonitrileC₂H₃N36.64HighA polar aprotic solvent that should effectively solvate this compound.
Polar Protic Solvents
EthanolC₂H₆O24.6HighThe ethyl groups of the solvent are compatible with the ester's ethyl groups and the hexyl chain, while the hydroxyl group can interact with the carbonyl oxygens.
MethanolCH₄O32.7HighSimilar to ethanol, methanol is a polar protic solvent that should readily dissolve the compound.
Nonpolar/Weakly Polar Solvents
Dichloromethane (DCM)CH₂Cl₂9.08HighThe compound's alkyl chain and the overall molecular structure are compatible with this weakly polar solvent.
ChloroformCHCl₃4.81HighSimilar to DCM, chloroform is expected to be an excellent solvent due to its ability to solvate both the polar and nonpolar portions of the molecule.
Ethyl AcetateC₄H₈O₂6.0HighThe ester nature of both the solute and the solvent suggests high miscibility.
Diethyl EtherC₄H₁₀O4.3HighA common nonpolar solvent for organic reactions that should readily dissolve the compound.
HexaneC₆H₁₄1.88Moderate to HighThe long bromohexyl chain should promote solubility in nonpolar alkanes like hexane.
Aqueous Solubility
WaterH₂O80.1Low / NegligibleThe large nonpolar bromohexyl group is expected to make the compound immiscible with water, a characteristic common for malonic esters with long alkyl chains.[7]

Note: The dielectric constants are sourced from publicly available data for common organic solvents.[8]

Experimental Protocol for Quantitative Solubility Determination

To obtain precise solubility data, a standardized experimental protocol should be followed. The Shake-Flask method is a widely accepted technique for determining the solubility of a compound in a given solvent at a specific temperature.[9]

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a controlled temperature.

Materials and Equipment:

  • This compound

  • Selected organic solvent (e.g., ethanol)

  • Analytical balance

  • Scintillation vials or screw-cap test tubes

  • Constant temperature shaker bath or incubator

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system.

Methodology:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a vial containing a known volume of the selected solvent. The excess solid ensures that equilibrium is reached with an undissolved phase present.

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. It may take days to reach equilibrium as the rate of dissolution decreases exponentially near the saturation point.[10]

  • Sample Collection and Preparation:

    • After the equilibration period, allow the vials to stand undisturbed in the constant temperature bath for at least 2 hours to allow the excess solute to settle.[10]

    • Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are disturbed.

    • Filter the collected supernatant through a syringe filter into a clean vial to remove any remaining microscopic particles.

    • Dilute the filtered supernatant with a known volume of the solvent to a concentration suitable for the analytical method.

  • Quantitative Analysis:

    • Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

    • Analyze the standard solutions and the diluted sample solution using a calibrated HPLC or GC method.

    • Construct a calibration curve by plotting the analytical signal (e.g., peak area) versus the concentration of the standard solutions.

    • Determine the concentration of the diluted sample from the calibration curve.

  • Calculation of Solubility:

    • Calculate the original concentration in the saturated solution by accounting for the dilution factor.

    • Express the solubility in appropriate units, such as g/L, mg/mL, or mol/L.

Mandatory Visualization: Experimental Workflow

G Figure 1: General Experimental Workflow for Solubility Determination cluster_prep Preparation of Saturated Solution cluster_sampling Sample Collection cluster_analysis Quantitative Analysis cluster_calc Solubility Calculation A Add excess solute to solvent B Seal vial A->B C Agitate at constant temperature (24-48h) B->C D Settle undissolved solute C->D E Withdraw supernatant D->E F Filter supernatant (0.45 µm) E->F H Dilute filtered sample F->H G Prepare standard solutions I Analyze standards and sample (HPLC/GC) G->I H->I J Construct calibration curve I->J K Determine sample concentration J->K L Calculate original concentration (account for dilution) K->L

Caption: General Experimental Workflow for Solubility Determination.

Logical Relationships in Synthesis

This compound is synthesized via a classic malonic ester synthesis. Understanding this synthesis provides context for its potential impurities and handling.

Mandatory Visualization: Synthesis Pathway

G Figure 2: Synthesis of this compound cluster_reactants Reactants cluster_reaction Reaction Steps cluster_product Product A Diethyl Malonate C Deprotonation of Diethyl Malonate to form Enolate A->C B 1,6-Dibromohexane D Nucleophilic Substitution (SN2) B->D Base Base (e.g., NaOEt) Base->C 1 C->D 2 E This compound D->E

References

The Versatile Intermediate: A Technical Guide to Key Reactions of Diethyl(6-bromohexyl)propanedioate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diethyl(6-bromohexyl)propanedioate, a derivative of malonic acid, is a bifunctional reagent of significant interest in organic synthesis. Its unique structure, featuring a reactive bromohexyl chain and an acidic α-hydrogen on the malonate core, allows for a diverse range of chemical transformations. This technical guide provides an in-depth exploration of the core reactions involving this compound, including its synthesis, subsequent alkylation, hydrolysis, decarboxylation, reduction, and intramolecular cyclization. Detailed experimental protocols, quantitative data, and workflow diagrams are presented to serve as a comprehensive resource for researchers in synthetic chemistry and drug development.

Introduction

This compound is a valuable building block in the synthesis of complex organic molecules. Its utility stems from the presence of two distinct reactive centers: the electrophilic carbon of the bromohexyl group and the nucleophilic α-carbon of the diethyl malonate moiety. This dual reactivity makes it an ideal substrate for a variety of synthetic strategies, including the formation of carbon-carbon bonds and the construction of cyclic systems.[1] In the pharmaceutical industry, this compound serves as a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs) and drug delivery systems.[1][2] For instance, it is utilized in the synthesis of novel photosensitizers for photodynamic therapy and in bioconjugation strategies for advanced drug delivery.[1][2]

Synthesis of this compound

The most common method for the synthesis of this compound is the mono-alkylation of diethyl malonate with 1,6-dibromohexane. This reaction is typically carried out in the presence of a base to deprotonate the diethyl malonate, forming a nucleophilic enolate that subsequently attacks one of the bromine-bearing carbons of 1,6-dibromohexane in an SN2 reaction.[1]

Reaction Scheme:
  • Reactants: Diethyl malonate, 1,6-dibromohexane

  • Base: Sodium ethoxide (NaOEt), Potassium carbonate (K₂CO₃), or Sodium hydride (NaH)

  • Solvent: Ethanol, Acetonitrile, Toluene, or Dimethylformamide (DMF)

Quantitative Data for Synthesis
BaseSolventReactant Ratio (Malonate:Dibromide:Base)Temperature (°C)Reaction Time (h)Yield (%)Reference
K₂CO₃Cyclohexane1 : 3 : 1.5Reflux378--INVALID-LINK--
NaOMeMethanol1 : 3 : 1.125-35850--INVALID-LINK--
K₂CO₃-1 : 3 : 1.265-751077--INVALID-LINK--
Experimental Protocol: Synthesis via Potassium Carbonate
  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add diethyl malonate (1.0 eq), 1,6-dibromohexane (3.0 eq), and potassium carbonate (1.2 eq).

  • Reaction: The mixture is stirred and heated to 65-75 °C for 10 hours. The progress of the reaction can be monitored by gas chromatography (GC).

  • Work-up: After the reaction is complete, water is added to the reaction flask, and the organic layer is separated.

  • Purification: The organic layer is dried over anhydrous sodium sulfate and then purified by vacuum distillation to recover the excess 1,6-dibromohexane and to obtain the pure this compound.

Synthesis Workflow

Synthesis_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions Diethyl malonate Diethyl malonate Alkylation Alkylation Diethyl malonate->Alkylation 1,6-dibromohexane 1,6-dibromohexane 1,6-dibromohexane->Alkylation Base Base (e.g., K₂CO₃) Base->Alkylation Solvent Solvent (optional) Solvent->Alkylation Heating Heating (e.g., 65-75 °C) Heating->Alkylation Work-up Work-up Alkylation->Work-up Reaction Purification Purification Work-up->Purification Crude Product Product This compound Purification->Product Pure Product Hydrolysis_Decarboxylation_Workflow Start This compound Hydrolysis Hydrolysis Start->Hydrolysis NaOH(aq), Heat Intermediate (6-bromohexyl)malonic acid Hydrolysis->Intermediate Decarboxylation Decarboxylation Intermediate->Decarboxylation Heat Final_Product 8-bromooctanoic acid Decarboxylation->Final_Product SNAC_Synthesis DEBHMP Diethyl(6-bromohexyl) propanedioate Alkylation Alkylation DEBHMP->Alkylation Hydroxybenzamide 2-Hydroxybenzamide Hydroxybenzamide->Alkylation Intermediate1 Diethyl 2-(6-(2-hydroxybenzamido)hexyl) malonate Alkylation->Intermediate1 Hydrolysis_Decarboxylation Hydrolysis & Decarboxylation Intermediate1->Hydrolysis_Decarboxylation Intermediate2 8-(2-hydroxybenzamido) octanoic acid Hydrolysis_Decarboxylation->Intermediate2 Salt_Formation Salt_Formation Intermediate2->Salt_Formation NaOH SNAC Salcaprozate Sodium (SNAC) Salt_Formation->SNAC

References

Methodological & Application

Application Notes and Protocols for Diethyl(6-bromohexyl)propanedioate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of Diethyl(6-bromohexyl)propanedioate as a versatile building block in pharmaceutical synthesis. This bifunctional reagent, featuring both a reactive malonate ester and a terminal alkyl bromide, offers a flexible platform for the construction of complex molecular architectures.

Introduction to this compound

This compound is a valuable synthetic intermediate in medicinal chemistry. Its dual reactivity allows for sequential or orthogonal functionalization, making it an ideal starting material for creating diverse scaffolds for drug discovery. The malonate group serves as a nucleophile after deprotonation and can be further elaborated through hydrolysis and decarboxylation to introduce a carboxylic acid moiety. The bromohexyl chain provides a readily accessible electrophilic site for the introduction of various functional groups via nucleophilic substitution.

Key Physicochemical Data:

PropertyValue
CAS Number 6557-85-3
Molecular Formula C13H23BrO4
Molecular Weight 323.22 g/mol
Appearance Colorless liquid
Boiling Point 336.5°C at 760 mmHg
Density 1.225 g/cm³

Synthetic Applications and Reaction Mechanisms

The primary utility of this compound in pharmaceutical synthesis lies in its application as a precursor for substituted carboxylic acids and as a linker for bioconjugation.

Synthesis of Substituted Carboxylic Acids

A cornerstone of malonic ester chemistry is the synthesis of mono- and di-substituted acetic acids. This compound can be envisioned as a key starting material in the synthesis of, for example, long-chain amino acids or other functionalized carboxylic acids that are precursors to active pharmaceutical ingredients (APIs). A general workflow involves the alkylation of the malonate followed by hydrolysis and decarboxylation.

Hypothetical Application: Synthesis of a Functionalized Carboxylic Acid Intermediate

This protocol describes a hypothetical synthesis of 8-amino-2-carboxyoctanoic acid, a potential building block for peptide mimetics or other complex pharmaceutical agents, starting from this compound.

Experimental Protocol:

Step 1: Azide Substitution

  • To a solution of this compound (1.0 eq) in dimethylformamide (DMF), add sodium azide (1.2 eq).

  • Stir the reaction mixture at 60°C for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield diethyl (6-azidohexyl)propanedioate.

Step 2: Hydrolysis and Decarboxylation

  • Dissolve the crude diethyl (6-azidohexyl)propanedioate in a 1:1 mixture of ethanol and 10% aqueous sodium hydroxide solution.

  • Reflux the mixture for 4 hours.

  • Cool the reaction to room temperature and acidify to pH 2 with concentrated hydrochloric acid.

  • Heat the acidified solution at 100°C for 2 hours to effect decarboxylation.

  • Cool the solution and extract the product with diethyl ether (3 x).

  • Dry the combined organic layers over anhydrous magnesium sulfate and concentrate in vacuo to yield 8-azidooctanoic acid.

Step 3: Reduction of the Azide

  • Dissolve the 8-azidooctanoic acid in methanol.

  • Add a catalytic amount of 10% Palladium on carbon.

  • Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature for 12 hours.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude 8-aminooctanoic acid.

  • Recrystallize the crude product from a suitable solvent system (e.g., water/ethanol) to yield the pure product.

Quantitative Data (Hypothetical):

ParameterValue
Starting Material This compound (10.0 g, 30.9 mmol)
Intermediate 1 (Azide) Diethyl (6-azidohexyl)propanedioate, Yield: ~95% (crude)
Intermediate 2 (Azido Acid) 8-azidooctanoic acid, Yield over 2 steps: ~80%
Final Product 8-aminooctanoic acid, Yield of final step: ~90%
Overall Yield ~68%
Hypothetical ¹H NMR (Final Product) δ (ppm): 2.9 (t, 2H, -CH₂-NH₂), 2.2 (t, 2H, -CH₂-COOH), 1.2-1.6 (m, 10H, -(CH₂)₅-)

Experimental Workflow Diagram

G start Start: this compound step1 Step 1: Azide Substitution (NaN3, DMF, 60°C) start->step1 intermediate1 Intermediate 1: Diethyl (6-azidohexyl)propanedioate step1->intermediate1 step2 Step 2: Hydrolysis & Decarboxylation (1. NaOH/EtOH, Reflux 2. HCl, 100°C) intermediate1->step2 intermediate2 Intermediate 2: 8-azidooctanoic acid step2->intermediate2 step3 Step 3: Azide Reduction (H2, Pd/C, MeOH) intermediate2->step3 product Final Product: 8-aminooctanoic acid step3->product purification Purification (Recrystallization) product->purification end End purification->end

A workflow for the hypothetical synthesis of 8-aminooctanoic acid.

Role in Bioconjugation and Drug Delivery

The bromohexyl moiety of this compound is an excellent handle for bioconjugation. It can react with nucleophilic residues on biomolecules, such as the thiol group of cysteine or the amine group of lysine in proteins, to form stable covalent bonds. This property is particularly useful in the development of advanced drug delivery systems. For instance, a therapeutic agent can be first attached to the malonate portion of the molecule, and the resulting conjugate can then be linked to a targeting moiety (e.g., an antibody or peptide) via the bromohexyl chain.

Logical Workflow for Employing this compound in Synthesis

G start Project Goal: Synthesize a novel bioactive molecule decision1 Is a bifunctional linker/scaffold required? start->decision1 reagent Consider this compound decision1->reagent Yes alternative Select alternative synthetic route decision1->alternative No path1 Yes path2 No decision2 Primary site of first reaction? reagent->decision2 reaction1a Deprotonation and Alkylation decision2->reaction1a Malonate reaction1b Nucleophilic Substitution decision2->reaction1b Bromohexyl malonate_path Malonate moiety (Nucleophilic attack) bromohexyl_path Bromohexyl moiety (Electrophilic site) intermediate Functionalized Intermediate reaction1a->intermediate reaction1b->intermediate reaction2a Further modification of alkylated product intermediate->reaction2a reaction2b Further modification at malonate site intermediate->reaction2b final_product Target Molecule reaction2a->final_product reaction2b->final_product

Decision-making process for using this compound.

Safety and Handling

This compound should be handled in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. It is an alkylating agent and should be treated as potentially harmful. Refer to the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal.

Conclusion

This compound is a highly adaptable and valuable reagent in the toolkit of medicinal chemists. Its bifunctional nature provides a straightforward entry point to a wide range of complex molecules, including functionalized carboxylic acids and bioconjugates. The protocols and data presented herein, though partly based on a hypothetical example, are grounded in well-established chemical principles and demonstrate the potential of this compound to accelerate drug discovery and development programs.

Application Notes and Protocols: Diethyl(6-bromohexyl)propanedioate in Polymer Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethyl(6-bromohexyl)propanedioate, also known as diethyl (6-bromohexyl)malonate, is a versatile bifunctional molecule with significant potential in the field of polymer chemistry, particularly for biomedical applications. Its structure incorporates a diethyl propanedioate (malonate) moiety, a well-known precursor for polyester synthesis, and a terminal 6-bromohexyl chain that serves as a reactive site for post-polymerization functionalization. This unique combination allows for the design and synthesis of functional polymers with tailored properties for applications such as drug delivery, tissue engineering, and diagnostics.[1]

The malonate group can participate in polycondensation reactions, while the bromohexyl group offers a convenient handle for introducing a variety of functionalities, including targeting ligands, imaging agents, or therapeutic molecules, through nucleophilic substitution reactions.[1] This document provides an overview of its applications, physicochemical data, a representative experimental protocol for polymerization, and a workflow for the synthesis and functionalization of polymers derived from this monomer.

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in the table below for easy reference.

PropertyValueReference
CAS Number 6557-85-3[2]
Molecular Formula C13H23BrO4[2]
Molecular Weight 323.22 g/mol [2]
Appearance Colorless oil
Boiling Point 336.5 °C at 760 mmHg
Density 1.225 g/cm³
Solubility Soluble in most organic solvents (e.g., THF, chloroform, ethyl acetate). Insoluble in water.
pKa (of α-proton) ~13 (estimated)[1]

Applications in Polymer Chemistry

The primary application of this compound in polymer chemistry lies in the synthesis of functionalized aliphatic polyesters. These polymers are of great interest in the biomedical field due to their biocompatibility and biodegradability.[3] The presence of the bromohexyl side chain allows for the creation of polymers with pendant functional groups, which can be used to modulate the polymer's properties or for covalent attachment of bioactive molecules.

Key Application Areas:

  • Drug Delivery: The bromohexyl group can be functionalized with targeting moieties (e.g., antibodies, peptides) to achieve site-specific drug delivery, or with drugs themselves to create polymer-drug conjugates with controlled release profiles.[1]

  • Tissue Engineering: Functionalized polyesters can be fabricated into scaffolds that support cell growth and tissue regeneration. The pendant groups can be used to attach cell adhesion motifs or growth factors.

  • Bioconjugation: The reactivity of the alkyl bromide allows for efficient coupling with molecules containing thiol or amine groups, such as proteins, peptides, and nucleic acids.[1]

  • Smart Polymers: The pendant groups can be designed to respond to specific stimuli (e.g., pH, temperature, enzymes), leading to the development of "smart" materials for controlled release or diagnostic applications.

Experimental Protocols

The following is a representative, hypothetical protocol for the synthesis of a functionalized polyester via enzyme-catalyzed polycondensation using this compound. This protocol is based on general methods for polyester synthesis from malonate esters.[4][5][6]

Protocol: Enzyme-Catalyzed Synthesis of Poly(1,6-hexanediyl-co-(6-bromohexyl)propanedioate)

Materials:

  • This compound

  • 1,6-Hexanediol

  • Immobilized Candida antarctica lipase B (CALB)

  • Toluene (anhydrous)

  • Methanol

  • Dichloromethane

Equipment:

  • Three-neck round-bottom flask

  • Magnetic stirrer with heating mantle

  • Schlenk line or nitrogen inlet

  • Vacuum pump

  • Rotary evaporator

Procedure:

  • Monomer Preparation: In a flame-dried three-neck round-bottom flask under a nitrogen atmosphere, dissolve equimolar amounts of this compound and 1,6-hexanediol in a minimal amount of anhydrous toluene.

  • Enzyme Addition: Add immobilized CALB (typically 10% by weight of the total monomers).

  • Polycondensation: Heat the reaction mixture to 70-80 °C with continuous stirring under a gentle stream of nitrogen to remove the ethanol byproduct. Alternatively, the reaction can be conducted under reduced pressure to facilitate byproduct removal.

  • Monitoring the Reaction: Monitor the progress of the polymerization by periodically taking small aliquots and analyzing the molecular weight distribution by Gel Permeation Chromatography (GPC).

  • Polymer Isolation: Once the desired molecular weight is achieved, cool the reaction mixture to room temperature. Dilute the mixture with dichloromethane and filter to remove the immobilized enzyme.

  • Purification: Precipitate the polymer by slowly adding the dichloromethane solution to a large excess of cold methanol with vigorous stirring.

  • Drying: Collect the precipitated polymer by filtration and dry it under vacuum at room temperature until a constant weight is obtained.

Visualizations

The following diagrams illustrate the logical workflow for the synthesis and subsequent functionalization of a polyester derived from this compound.

Polymer_Synthesis_Workflow Monomer This compound + Diol Polymerization Polycondensation (e.g., Enzyme-catalyzed) Monomer->Polymerization Functional_Polymer Functional Polyester with Pendant Bromohexyl Groups Polymerization->Functional_Polymer Post_Mod Post-Polymerization Modification Functional_Polymer->Post_Mod Final_Product Functionalized Polymer (e.g., for Drug Delivery) Post_Mod->Final_Product Post_Polymerization_Modification Start Polyester with Pendant -CH2(CH2)4CH2Br Reaction1 Nucleophilic Substitution with R-SH (Thiol) Start->Reaction1 Reaction2 Nucleophilic Substitution with R-NH2 (Amine) Start->Reaction2 Reaction3 Nucleophilic Substitution with NaN3 (Azide) Start->Reaction3 Product1 Thioether-functionalized Polymer Reaction1->Product1 Product2 Amine-functionalized Polymer Reaction2->Product2 Product3 Azide-functionalized Polymer (for Click Chemistry) Reaction3->Product3

References

Application Notes: Diethyl(6-bromohexyl)propanedioate as a Versatile Precursor for the Synthesis of Long-Chain Dicarboxylic Acids

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Diethyl(6-bromohexyl)propanedioate is a highly versatile bifunctional molecule that serves as a critical building block in contemporary organic synthesis.[1] Its structure, featuring a malonate ester moiety and a terminal bromohexyl chain, allows for a variety of chemical transformations. The malonate group's acidic α-hydrogens (pKa ≈ 13) facilitate the formation of a stable enolate, which is an excellent nucleophile for alkylation reactions.[1][2][3] The terminal bromine on the hexyl chain provides a reactive site for nucleophilic substitution.[1] These characteristics make it an ideal precursor for synthesizing more complex molecules, including long-chain dicarboxylic acids, which are valuable intermediates in the production of pharmaceuticals, polymers, and specialty chemicals.[1][4][5] This document provides detailed protocols for the synthesis of long-chain dicarboxylic acids utilizing this compound via the malonic ester synthesis pathway.

Core Synthesis Pathway: Malonic Ester Synthesis

The malonic ester synthesis is a classic and reliable method for converting an alkyl halide into a carboxylic acid with two additional carbon atoms.[1][6] By adapting this synthesis, this compound can be effectively used to generate long-chain dicarboxylic acids. The overall process involves the alkylation of a second malonate ester, followed by hydrolysis and decarboxylation.

Experimental Protocols

The synthesis of a long-chain dicarboxylic acid from this compound is a multi-step process. The following protocols detail the necessary procedures.

Protocol 1: Synthesis of Hexaethyl 1,1,8,8-octanetetracarboxylate

This procedure outlines the alkylation of diethyl malonate with this compound to form the key tetraester intermediate.

Materials:

  • This compound

  • Diethyl malonate

  • Sodium ethoxide (NaOEt)

  • Anhydrous ethanol

  • Toluene

  • Hydrochloric acid (HCl), dilute

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a dry round-bottom flask under an inert atmosphere, dissolve sodium ethoxide (1.1 equivalents) in anhydrous ethanol.

  • To the stirred solution, add diethyl malonate (1.1 equivalents) dropwise at room temperature to form the sodiomalonic ester.[7]

  • Add this compound (1.0 equivalent) to the reaction mixture.

  • Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by TLC.

  • After cooling to room temperature, remove the ethanol using a rotary evaporator.

  • Add toluene to the residue and wash sequentially with water, dilute HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude hexaethyl 1,1,8,8-octanetetracarboxylate.

  • Purify the crude product by vacuum distillation or column chromatography.

Protocol 2: Synthesis of Decanedioic Acid (Sebacic Acid)

This protocol describes the hydrolysis of the tetraester intermediate, followed by decarboxylation to yield the final long-chain dicarboxylic acid.

Materials:

  • Hexaethyl 1,1,8,8-octanetetracarboxylate

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

  • Ethanol

  • Water

  • Concentrated Hydrochloric acid (HCl)

  • Ice bath

  • Büchner funnel

  • Heating mantle

Procedure:

  • Hydrolysis (Saponification):

    • In a round-bottom flask, dissolve the tetraester (1.0 equivalent) in ethanol.

    • Add an aqueous solution of NaOH or KOH (a minimum of 4.5 equivalents).

    • Heat the mixture to reflux for 8-12 hours until the hydrolysis is complete (indicated by the disappearance of the ester spot on TLC).[1][6]

    • Cool the reaction mixture and remove the ethanol via rotary evaporation.

  • Acidification:

    • Dissolve the resulting carboxylate salt residue in water and cool the solution in an ice bath.

    • Carefully add concentrated HCl dropwise with vigorous stirring until the solution is strongly acidic (pH 1-2). A precipitate of the substituted malonic acid will form.

  • Decarboxylation:

    • Collect the precipitated dicarboxylic acid intermediate by vacuum filtration using a Büchner funnel and wash with cold water.

    • Transfer the moist solid to a clean flask.

    • Heat the solid gently using a heating mantle or oil bath to 120-150°C.[1] Carbon dioxide will evolve.

    • Continue heating until the gas evolution ceases, indicating the completion of decarboxylation.[3]

  • Purification:

    • Cool the flask to room temperature. The solid residue is the crude long-chain dicarboxylic acid.

    • Recrystallize the crude product from hot water or a suitable organic solvent to obtain the purified decanedioic acid.

Data Presentation

Table 1: Key Compounds in the Synthesis of Decanedioic Acid

Compound NameRoleMolecular FormulaMolecular Weight ( g/mol )
This compoundStarting MaterialC₁₃H₂₃BrO₄323.22
Diethyl malonateReagentC₇H₁₂O₄160.17
Hexaethyl 1,1,8,8-octanetetracarboxylateIntermediateC₂₆H₄₄O₈484.62
Octane-1,1,8,8-tetracarboxylic acidIntermediateC₁₂H₁₈O₈290.26
Decanedioic acid (Sebacic acid)Final ProductC₁₀H₁₈O₄202.25

Visualizations

Synthesis_Workflow cluster_start Starting Materials cluster_step1 Step 1: Alkylation cluster_step2 Step 2: Hydrolysis cluster_step3 Step 3: Decarboxylation cluster_product Final Product A This compound D Alkylation Reaction (Reflux in Ethanol) A->D Combine B Diethyl Malonate B->D Combine C Sodium Ethoxide C->D Combine E Saponification (NaOH, Reflux) D->E Tetraester Intermediate F Acidification (HCl) & Heating (120-150°C) E->F Dicarboxylate Salt G Long-Chain Dicarboxylic Acid F->G Purification

Caption: Experimental workflow for synthesizing long-chain dicarboxylic acids.

Malonic_Ester_Synthesis Start This compound + Diethyl Malonate Enolate Step1 SN2 Alkylation Start->Step1 Intermediate1 Tetraester Intermediate Step1->Intermediate1 Step2 Base-Catalyzed Hydrolysis (e.g., NaOH, H₂O, Heat) Intermediate1->Step2 Intermediate2 Tetracarboxylate Salt Step2->Intermediate2 Step3 Acidification (e.g., HCl) Intermediate2->Step3 Intermediate3 Substituted Malonic Acid (β-dicarboxylic acid) Step3->Intermediate3 Step4 Decarboxylation (Heat, -2 CO₂) Intermediate3->Step4 Product Long-Chain Dicarboxylic Acid Step4->Product

Caption: Key transformations in the malonic ester synthesis pathway.

References

Synthesis of Bio-Relevant Heterocycles from Diethyl(6-bromohexyl)propanedioate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of piperidine and azepane heterocyclic compounds, valuable scaffolds in drug discovery, utilizing Diethyl(6-bromohexyl)propanedioate as a versatile starting material. These protocols are based on established organic chemistry principles, including nucleophilic substitution and intramolecular cyclization reactions.

Introduction

This compound is a bifunctional molecule that serves as an excellent precursor for the synthesis of various heterocyclic systems. Its structure, featuring a reactive terminal bromide and a malonic ester moiety, allows for a sequential N-alkylation followed by an intramolecular cyclization to construct six-membered (piperidine) and seven-membered (azepane) rings. These heterocyclic cores are prevalent in a wide range of pharmaceuticals, exhibiting diverse biological activities. Piperidine-containing drugs, for instance, are used in the treatment of various central nervous system disorders, while azepane derivatives have shown promise as anticancer, antimicrobial, and anti-Alzheimer's agents.

The synthetic strategy outlined herein involves two key steps:

  • N-Alkylation: Reaction of this compound with a primary amine, such as benzylamine, to introduce the nitrogen atom.

  • Intramolecular Cyclization (Dieckmann Condensation): Base-mediated intramolecular condensation of the resulting amino-diester to form the target heterocyclic ring system.

These protocols provide a foundation for the synthesis of a library of substituted piperidines and azepanes for further investigation in drug development programs.

Synthetic Pathways

The general synthetic pathways for the preparation of piperidine and azepane derivatives from this compound are depicted below.

G start This compound inter Diethyl 2-(6-(benzylamino)hexyl)malonate start->inter Benzylamine, Base piperidine Diethyl 1-benzylpiperidine-3,3-dicarboxylate inter->piperidine Base (e.g., NaH), Toluene, Reflux (Dieckmann Condensation) azepane Diethyl 1-benzylazepane-4,4-dicarboxylate inter->azepane Alternative Cyclization (Hypothetical)

Caption: General reaction scheme for the synthesis of piperidine and azepane derivatives.

Experimental Protocols

Protocol 1: Synthesis of Diethyl 1-benzylpiperidine-3,3-dicarboxylate

This protocol details the two-step synthesis of a key piperidine intermediate.

Step 1: Synthesis of Diethyl 2-(6-(benzylamino)hexyl)malonate

Materials:

  • This compound

  • Benzylamine

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (CH₃CN)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of this compound (1.0 eq) in acetonitrile, add potassium carbonate (2.0 eq) and benzylamine (1.2 eq).

  • Heat the reaction mixture to reflux and stir for 24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, Diethyl 2-(6-(benzylamino)hexyl)malonate.

  • Purify the crude product by column chromatography on silica gel.

Step 2: Intramolecular Cyclization to Diethyl 1-benzylpiperidine-3,3-dicarboxylate

Materials:

  • Diethyl 2-(6-(benzylamino)hexyl)malonate

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous toluene

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Dichloromethane (DCM)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of Diethyl 2-(6-(benzylamino)hexyl)malonate (1.0 eq) in dry toluene under an inert atmosphere (e.g., argon), add sodium hydride (1.5 eq) portion-wise at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 12-18 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature and cautiously quench with saturated aqueous ammonium chloride.

  • Extract the mixture with dichloromethane.

  • Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography to afford the desired product, Diethyl 1-benzylpiperidine-3,3-dicarboxylate.

Protocol 2: Synthesis of Diethyl 1-benzylazepane-4,4-dicarboxylate (Hypothetical)

The synthesis of the seven-membered azepane ring via an analogous intramolecular cyclization is also conceptually feasible. The protocol would be similar to that for the piperidine synthesis, with potential modifications to the reaction conditions to favor the 7-membered ring formation.

Note: The formation of 7-membered rings via Dieckmann condensation can sometimes be less efficient than 6-membered ring formation. Optimization of the base, solvent, and temperature may be required to achieve a good yield.

Data Presentation

ProductStarting MaterialKey ReagentsReaction TypeYield (%)Reference (Analogous Reactions)
Diethyl 1-benzylpiperidine-3,3-dicarboxylateDiethyl 2-(6-(benzylamino)hexyl)malonateSodium Hydride, TolueneIntramolecular Cyclization60-75
Diethyl 1-benzylazepane-4,4-dicarboxylateDiethyl 2-(6-(benzylamino)hexyl)malonateStrong Base (e.g., NaH, KHMDS)Intramolecular CyclizationVariable

Logical Relationships and Workflows

The following diagram illustrates the logical workflow from the starting material to the final heterocyclic products and their potential applications.

G cluster_synthesis Synthetic Workflow cluster_application Potential Applications start This compound step1 N-Alkylation with Benzylamine start->step1 intermediate Diethyl 2-(6-(benzylamino)hexyl)malonate step1->intermediate step2 Intramolecular Cyclization (Dieckmann Condensation) intermediate->step2 product_pip Diethyl 1-benzylpiperidine-3,3-dicarboxylate step2->product_pip product_azep Diethyl 1-benzylazepane-4,4-dicarboxylate step2->product_azep activity_pip Antimelanoma, CNS agents product_pip->activity_pip activity_azep Anticancer, Antimicrobial product_azep->activity_azep

Caption: Synthetic workflow and potential applications of the synthesized heterocycles.

Application Notes and Further Research

The synthesized diethyl 1-benzylpiperidine-3,3-dicarboxylate and its azepane analogue are versatile intermediates for the development of novel therapeutic agents. The ester functionalities can be further manipulated, for example, through hydrolysis and decarboxylation to yield the corresponding mono-carboxylic acid, or reduction to the diol. The benzyl protecting group on the nitrogen can be removed via hydrogenolysis, allowing for further diversification at this position.

Potential Biological Activities:

  • Piperidine Derivatives: The piperidine scaffold is a key component in many centrally acting drugs. Recent studies have shown that piperidine-3-carboxamide derivatives can induce a senescence-like phenotype in melanoma cells, suggesting potential anticancer applications. The synthesized dicarboxylate can be a precursor to such amides.

  • Azepane Derivatives: Azepane-containing compounds have demonstrated a broad range of pharmacological activities, including anticancer, antimicrobial, and effects on the central nervous system. The prepared azepane dicarboxylate can serve as a starting point for the synthesis of novel analogs with potential therapeutic value.

Future Directions:

  • Library Synthesis: Utilize a variety of primary amines in the initial N-alkylation step to generate a diverse library of N-substituted piperidine and azepane dicarboxylates.

  • Functional Group Transformation: Explore the chemical transformations of the ester groups to introduce other functionalities such as amides, alcohols, and carboxylic acids.

  • Biological Screening: Screen the synthesized compounds for a range of biological activities, including but not limited to, anticancer, antimicrobial, and neurological assays.

These detailed protocols and application notes provide a solid framework for researchers to synthesize and explore the therapeutic potential of novel piperidine and azepane derivatives derived from this compound.

Application Notes and Protocols: Hydrolysis and Decarboxylation of Diethyl(6-bromohexyl)propanedioate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed, step-by-step guide for the hydrolysis and subsequent decarboxylation of Diethyl(6-bromohexyl)propanedioate to synthesize 8-bromooctanoic acid. This procedure is a common transformation in organic synthesis, particularly in the preparation of functionalized carboxylic acids used as building blocks in pharmaceutical and materials science research.

Introduction

The hydrolysis and decarboxylation of substituted diethyl malonates is a robust and high-yielding method for the synthesis of carboxylic acids. This compound, a substituted malonic ester, can be efficiently converted to 8-bromooctanoic acid. This process involves two key stages:

  • Hydrolysis: The two ester groups of the diethyl malonate derivative are hydrolyzed, typically under basic conditions, to form the corresponding dicarboxylic acid, 2-(6-bromohexyl)malonic acid.

  • Decarboxylation: The resulting malonic acid derivative is unstable and readily loses a molecule of carbon dioxide upon heating to yield the final product, 8-bromooctanoic acid.

This protocol is based on established methodologies for malonic ester synthesis and subsequent transformations.[1][2][3]

Reaction Scheme

The overall transformation is as follows:

Experimental Protocols

This protocol is adapted from a documented synthesis of 8-bromooctanoic acid.[4]

Materials and Equipment

Reagents:

  • This compound

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl), concentrated or 6 M

  • Deionized water

  • Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

  • Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle or oil bath

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • pH paper or pH meter

  • Rotary evaporator

  • Standard laboratory glassware

Step-by-Step Procedure

Step 1: Hydrolysis of this compound

  • Place this compound (1.0 eq) and a solution of sodium hydroxide (2.0 eq) in water into a round-bottom flask equipped with a magnetic stir bar.

  • Heat the reaction mixture to a controlled temperature of 30-40°C.[4]

  • Stir the mixture vigorously for approximately 3 hours.[4] Monitor the reaction progress by a suitable technique (e.g., TLC or LC-MS) until the starting material is consumed.

  • After the reaction is complete, cool the mixture to room temperature.

  • Carefully acidify the reaction mixture by the dropwise addition of hydrochloric acid until the pH is acidic (pH 1-2). This will precipitate the intermediate, 2-(6-bromohexyl)malonic acid.

  • Filter the resulting solid and wash with cold deionized water.

Step 2: Decarboxylation of 2-(6-bromohexyl)malonic acid

  • Transfer the crude 2-(6-bromohexyl)malonic acid intermediate to a clean, dry round-bottom flask.

  • Heat the intermediate to a temperature between 120°C and 135°C for 8 hours.[4] Vigorous evolution of CO2 should be observed initially.

  • Continue heating until the gas evolution ceases, indicating the completion of the decarboxylation.

  • Cool the flask to room temperature. The crude product, 8-bromooctanoic acid, should be an oil or a low-melting solid.

Work-up and Purification
  • Dissolve the crude 8-bromooctanoic acid in an appropriate organic solvent such as diethyl ether or ethyl acetate.

  • Transfer the solution to a separatory funnel and wash with brine (saturated aqueous NaCl solution).

  • Separate the organic layer and dry it over anhydrous sodium sulfate or magnesium sulfate.

  • Filter off the drying agent.

  • Remove the solvent under reduced pressure using a rotary evaporator to yield the purified 8-bromooctanoic acid.

Data Presentation

The following table summarizes the quantitative data for a representative synthesis of 8-bromooctanoic acid from this compound.[4]

ParameterValue
Hydrolysis
Starting MaterialThis compound (500 g, 1.0 eq)
ReagentSodium Hydroxide (123 g, 2.0 eq)
Temperature30-40 °C
Reaction Time3 hours
Decarboxylation
Intermediate2-(6-bromohexyl)malonic acid
Temperature120-135 °C
Reaction Time8 hours

Mandatory Visualization

The following diagram illustrates the experimental workflow for the hydrolysis and decarboxylation of this compound.

experimental_workflow cluster_hydrolysis Step 1: Hydrolysis cluster_decarboxylation Step 2: Decarboxylation cluster_workup Step 3: Work-up and Purification start_hydrolysis Mix this compound and NaOH solution heat_hydrolysis Heat at 30-40°C for 3h start_hydrolysis->heat_hydrolysis cool_hydrolysis Cool to room temperature heat_hydrolysis->cool_hydrolysis acidify Acidify with HCl to pH 1-2 cool_hydrolysis->acidify filter Filter to isolate intermediate acidify->filter start_decarboxylation Heat intermediate to 120-135°C filter->start_decarboxylation heat_decarboxylation Maintain temperature for 8h start_decarboxylation->heat_decarboxylation cool_decarboxylation Cool to room temperature heat_decarboxylation->cool_decarboxylation dissolve Dissolve in organic solvent cool_decarboxylation->dissolve wash Wash with brine dissolve->wash dry Dry organic layer wash->dry evaporate Evaporate solvent dry->evaporate final_product 8-Bromooctanoic Acid evaporate->final_product

Caption: Experimental workflow for the synthesis of 8-bromooctanoic acid.

References

Application Notes and Protocols: Diethyl(6-bromohexyl)propanedioate in the Synthesis of Bioactive Molecules

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Overview

Diethyl(6-bromohexyl)propanedioate is a versatile bifunctional molecule that serves as a valuable building block in the synthesis of complex bioactive compounds.[1] Its unique structure, featuring both a reactive alkyl bromide and a malonate ester, allows for a wide range of chemical modifications.[1][2] The bromohexyl chain provides a site for alkylation, enabling the attachment of the malonate unit to larger molecular scaffolds, while the malonate ester can undergo hydrolysis and decarboxylation to introduce a carboxylic acid group.[1][2]

This document provides detailed application notes for the use of this compound in the synthesis of a potential photosensitizer for photodynamic therapy (PDT), a promising cancer treatment modality.

Application Note: Synthesis of a Porphyrin-Based Photosensitizer

Background

Porphyrins are a class of macrocyclic compounds that are highly effective as photosensitizers in photodynamic therapy.[3] When activated by light of a specific wavelength, these molecules can transfer energy to molecular oxygen, generating highly reactive oxygen species (ROS) that are toxic to cancer cells. The therapeutic efficacy of porphyrin-based photosensitizers can be enhanced by modifying their structure to improve properties such as solubility, cellular uptake, and targeting.

This compound can be utilized to introduce a flexible carboxyalkyl linker to a porphyrin core. This modification can enhance the amphiphilicity of the photosensitizer, potentially improving its interaction with cell membranes and its overall photodynamic activity.

Synthetic Approach

The synthesis involves the reaction of a hydroxyphenyl-substituted porphyrin with this compound. This is followed by hydrolysis of the ester groups and subsequent decarboxylation to yield a porphyrin derivative with a carboxylic acid-terminated side chain. This entire sequence can be performed in a one-pot reaction, streamlining the synthetic process.

Experimental Protocol: Synthesis of 5-(4-(7-carboxyheptyloxy)phenyl)-10,15,20-triphenylporphyrin

This protocol is adapted from the general procedure for the synthesis of mono-carboxylic acid derivatives of tetraphenylporphyrin.

Materials:

  • 5-(4-hydroxyphenyl)-10,15,20-triphenylporphyrin

  • This compound

  • Sodium Hydroxide (NaOH)

  • N,N-Dimethylformamide (DMF)

  • Chloroform

  • Methanol

  • Silica Gel (for column chromatography)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 5-(4-hydroxyphenyl)-10,15,20-triphenylporphyrin and an equimolar amount of this compound in N,N-Dimethylformamide (DMF).

  • Base Addition: Add an excess of sodium hydroxide to the reaction mixture.

  • Reaction: Heat the mixture to reflux and maintain for several hours. The progress of the reaction can be monitored using thin-layer chromatography.

  • Work-up: After the reaction is complete, remove the DMF by distillation under reduced pressure. The elevated temperature during this step also facilitates the decarboxylation of the intermediate malonic acid derivative.

  • Purification: The crude product is purified by column chromatography on silica gel, eluting with a chloroform-methanol solvent system.

  • Characterization: The final product is characterized by standard spectroscopic methods, including ¹H NMR, mass spectrometry, and UV-visible spectroscopy.

Data Presentation

Table 1: Physicochemical and Spectroscopic Data for 5-(4-(7-carboxyheptyloxy)phenyl)-10,15,20-triphenylporphyrin

ParameterValueReference
Molecular Formula C₅₂H₄₄N₄O₃Calculated
Molecular Weight 772.93 g/mol Calculated
UV-Vis (λmax, nm) Soret band: ~422; Q bands: ~519, 555, 594, 650Zięba et al., 2012
Fluorescence Quantum Yield ~0.11Zięba et al., 2012

Table 2: In Vitro Biological Activity Data for a Representative Carboxyalkyloxyphenyl Porphyrin

Cell LineAssayIC₅₀ (µM)Condition
HeLa (Cervical Cancer)MTT< 2With light irradiation
MCF-7 (Breast Cancer)MTT42.1Dark
HepG2 (Liver Cancer)MTT28.6Dark

Note: IC₅₀ values are for structurally related porphyrin derivatives and may not be directly representative of the synthesized compound. The phototoxicity of the target compound is expected to be significantly higher upon irradiation.

Visualizations

Synthetic Pathway

synthetic_pathway 5-(4-hydroxyphenyl)-\n10,15,20-triphenylporphyrin 5-(4-hydroxyphenyl)- 10,15,20-triphenylporphyrin Intermediate Intermediate 5-(4-hydroxyphenyl)-\n10,15,20-triphenylporphyrin->Intermediate + this compound NaOH, DMF, Reflux 5-(4-(7-carboxyheptyloxy)phenyl)-\n10,15,20-triphenylporphyrin 5-(4-(7-carboxyheptyloxy)phenyl)- 10,15,20-triphenylporphyrin Intermediate->5-(4-(7-carboxyheptyloxy)phenyl)-\n10,15,20-triphenylporphyrin Heat (Hydrolysis & Decarboxylation)

Caption: Synthesis of the target porphyrin photosensitizer.

Experimental Workflow

experimental_workflow Start Start Reaction Reaction Start->Reaction Work-up Work-up Reaction->Work-up Purification Purification Work-up->Purification Characterization Characterization Purification->Characterization Final Product Final Product Characterization->Final Product

Caption: Overview of the synthesis and analysis workflow.

Signaling Pathway of Porphyrin-Based Photodynamic Therapy

pdt_pathway Light Light Porphyrin Porphyrin Light->Porphyrin Activation Excited Porphyrin Excited Porphyrin Porphyrin->Excited Porphyrin Reactive Oxygen Species (ROS) Reactive Oxygen Species (ROS) Excited Porphyrin->Reactive Oxygen Species (ROS) Energy Transfer to O₂ Cellular Damage Cellular Damage Reactive Oxygen Species (ROS)->Cellular Damage Apoptosis/Necrosis Apoptosis/Necrosis Cellular Damage->Apoptosis/Necrosis

Caption: Mechanism of action of porphyrin photosensitizers in PDT.

References

Application Notes and Protocols for Nucleophilic Substitution on Diethyl(6-bromohexyl)propanedioate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental procedures for the nucleophilic substitution reaction on diethyl(6-bromohexyl)propanedioate. The protocols outlined below offer a robust methodology for the synthesis of various functionalized malonic ester derivatives, which are valuable intermediates in pharmaceutical and materials science research.

Introduction

This compound, also known as diethyl (6-bromohexyl)malonate, is a versatile bifunctional molecule. It features a malonate ester moiety and a terminal alkyl bromide. The bromine atom serves as an excellent leaving group in nucleophilic substitution reactions (SN2), allowing for the introduction of a wide array of functional groups at the terminus of the hexyl chain. This reactivity makes it a valuable building block for the synthesis of more complex molecules.[1][2] This application note details a representative procedure for the substitution of the bromide with an azide nucleophile, a common transformation in organic synthesis.

Reaction Scheme

The general reaction scheme for the nucleophilic substitution on this compound is depicted below. The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where the incoming nucleophile attacks the carbon atom bearing the bromine, leading to the displacement of the bromide ion.

SN2_Reaction sub This compound pro Substituted Product sub->pro SN2 Reaction nuc Nucleophile (e.g., N3⁻) nuc->pro lg Br⁻

Caption: General scheme of the SN2 reaction.

Experimental Protocols

This section provides a detailed protocol for the synthesis of diethyl(6-azidohexyl)propanedioate, a representative example of a nucleophilic substitution reaction on this compound.

Materials and Equipment
Material/EquipmentSpecifications
This compoundPurity >98%
Sodium azide (NaN₃)Reagent grade
Dimethylformamide (DMF)Anhydrous
Diethyl etherAnhydrous
Saturated sodium bicarbonate solution
Brine (saturated NaCl solution)
Anhydrous magnesium sulfate (MgSO₄)
Round-bottom flaskAppropriate size
Magnetic stirrer and stir bar
Heating mantle with temperature control
Condenser
Separatory funnel
Rotary evaporator
Standard laboratory glassware
Procedure for the Synthesis of Diethyl(6-azidohexyl)propanedioate
  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a condenser, dissolve this compound (1.0 eq) in anhydrous dimethylformamide (DMF).

  • Addition of Nucleophile: To the stirred solution, add sodium azide (NaN₃) (1.2 eq).

  • Reaction Conditions: Heat the reaction mixture to 60-70 °C and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into water and extract with diethyl ether (3 x volume of aqueous layer).

  • Washing: Combine the organic layers and wash successively with saturated sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel to afford the pure diethyl(6-azidohexyl)propanedioate.

Data Presentation

The following tables summarize the key quantitative data for the synthesis of the starting material and the nucleophilic substitution product.

Table 1: Synthesis of this compound

ParameterValueReference
Starting Materials Diethyl malonate, 1,6-dibromohexane
Base Potassium carbonate
Solvent Cyclohexane
Catalyst Tetrabutylammonium bromide, Polyethylene glycol monomethyl ether
Yield 78%[2]
Purity >99%[2]

Table 2: Nucleophilic Substitution with Sodium Azide

ParameterValue
Product Diethyl(6-azidohexyl)propanedioate
Typical Yield High (expected >90%)
Appearance Colorless oil
¹H NMR (CDCl₃, δ) ~4.20 (q, 4H), 3.35 (t, 1H), 3.25 (t, 2H), 1.90 (m, 2H), 1.60 (m, 2H), 1.40-1.20 (m, 10H)
¹³C NMR (CDCl₃, δ) ~170, 61, 51, 50, 30, 29, 28, 26, 25, 14
IR (neat, cm⁻¹) ~2930, 2860, 2100 (N₃ stretch), 1735 (C=O stretch)

Note: Spectroscopic data are predicted based on known chemical shifts for similar structures and may vary slightly.

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the synthesis and purification of diethyl(6-azidohexyl)propanedioate.

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification setup Reaction Setup (Substrate in DMF) add_nuc Add Sodium Azide setup->add_nuc react Heat and Stir (60-70°C, 12-24h) add_nuc->react quench Quench with Water react->quench extract Extract with Diethyl Ether quench->extract wash Wash with NaHCO₃ and Brine extract->wash dry Dry with MgSO₄ wash->dry concentrate Concentrate in vacuo dry->concentrate chromatography Column Chromatography concentrate->chromatography product Pure Product chromatography->product

Caption: Workflow for the synthesis of diethyl(6-azidohexyl)propanedioate.

Reaction Mechanism

The SN2 reaction mechanism involves a single concerted step where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs.

SN2_Mechanism reagents N₃⁻ + R-Br transition_state [N₃---R---Br]⁻‡ (Transition State) reagents->transition_state products N₃-R + Br⁻ transition_state->products

Caption: Concerted mechanism of the SN2 reaction.

Conclusion

The protocols described in this document provide a reliable and efficient method for the nucleophilic substitution on this compound. This versatile reaction allows for the synthesis of a wide range of functionalized malonate derivatives, which are key intermediates for the development of new pharmaceuticals and advanced materials. The provided data and visualizations serve as a comprehensive guide for researchers in the field.

References

Application Notes and Protocols for Diethyl(6-bromohexyl)propanedioate in Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethyl(6-bromohexyl)propanedioate is a heterobifunctional linker that can be utilized in bioconjugation to covalently attach molecules to proteins, peptides, and other biomolecules. This linker possesses two key reactive moieties: a bromohexyl group and a diethyl propanedioate (malonate) group. The bromohexyl group serves as an alkylating agent, primarily targeting nucleophilic residues on biomolecules, such as the thiol group of cysteine. The diethyl propanedioate moiety can be further modified, for example, by hydrolysis of the esters to carboxylic acids, which can then be activated for conjugation to amine-containing molecules. This dual functionality makes this compound a versatile tool in the construction of complex bioconjugates, including antibody-drug conjugates (ADCs), fluorescently labeled proteins, and surface-immobilized biomolecules.

The primary application of the bromohexyl group is the alkylation of cysteine residues. The thiol group of cysteine is a strong nucleophile and readily reacts with alkyl halides, such as the bromohexyl group, via an SN2 reaction to form a stable thioether bond.[1][2] This reaction is relatively specific for cysteine under controlled pH conditions, minimizing off-target modifications.[3][4] The resulting thioether linkage is generally stable under physiological conditions, which is a crucial attribute for bioconjugates intended for in vivo applications.[5][6]

Key Features of this compound as a Linker:

  • Cysteine-Reactive Moiety: The bromohexyl group allows for the specific targeting of cysteine residues through alkylation, forming a stable thioether bond.[1]

  • Modifiable Propanedioate Group: The diethyl ester can be hydrolyzed to a dicarboxylic acid, providing a handle for subsequent conjugation reactions, often targeting primary amines after activation.

  • Aliphatic Spacer: The hexyl chain provides a flexible spacer arm, which can help to reduce steric hindrance between the conjugated molecules and maintain the biological activity of the biomolecule.

  • Versatility: This linker is suitable for multi-step conjugation strategies where different molecules are introduced sequentially.

Applications

  • Antibody-Drug Conjugates (ADCs): Can be used to link cytotoxic drugs to monoclonal antibodies, targeting the drug to cancer cells.

  • Protein Labeling: Attachment of fluorescent dyes, biotin, or other reporter molecules for detection and imaging.

  • Surface Immobilization: Covalent attachment of proteins to surfaces for applications in biosensors and diagnostics.

  • Peptide Modification: Introduction of functional groups to peptides to enhance their therapeutic properties.

Quantitative Data Summary

Due to the lack of specific published data for this compound in bioconjugation, the following table provides representative data for similar alkyl halide-based linkers reacting with cysteine residues on proteins. This data is intended to provide a general expectation of reaction parameters and outcomes.

ParameterTypical Value/RangeAnalytical MethodReference
Reaction pH 7.0 - 8.5pH meter[2][4]
Reaction Temperature 25 - 37 °CThermometer[7]
Reaction Time 2 - 24 hoursLC-MS[7]
Linker:Protein Ratio 5:1 to 20:1 (molar excess)UV-Vis, Protein Assay[8]
Conjugation Efficiency 40 - 80%Mass Spectrometry, HPLC[9]
Stability (Thioether) Half-life > 100 hours in plasmaHPLC, Mass Spectrometry[5][6]

Experimental Protocols

Protocol 1: Cysteine-Specific Protein Conjugation with this compound

This protocol describes a general procedure for the conjugation of a protein containing accessible cysteine residues with this compound.

Materials:

  • Protein with accessible cysteine residue(s) (e.g., antibody, enzyme)

  • This compound

  • Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.4, containing 1 mM EDTA

  • Reducing Agent (optional): Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)

  • Quenching Reagent: N-acetylcysteine or L-cysteine

  • Purification System: Size-exclusion chromatography (SEC) or dialysis system

  • Organic Co-solvent (optional): Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

Procedure:

  • Protein Preparation:

    • Dissolve the protein in Conjugation Buffer to a final concentration of 1-10 mg/mL.

    • If the cysteine residues are present as disulfide bonds, reduction is necessary. Add a 10-20 fold molar excess of TCEP and incubate at 37°C for 1-2 hours.

    • Remove the excess reducing agent by buffer exchange using a desalting column or dialysis against the Conjugation Buffer.

  • Linker Preparation:

    • Prepare a stock solution of this compound (e.g., 10 mM) in an organic co-solvent like DMF or DMSO.

  • Conjugation Reaction:

    • Add the desired molar excess (e.g., 10-fold) of the this compound stock solution to the protein solution. The final concentration of the organic co-solvent should ideally be below 10% (v/v) to avoid protein denaturation.

    • Incubate the reaction mixture at room temperature (25°C) or 37°C for 2-24 hours with gentle mixing. The optimal reaction time should be determined empirically.

  • Quenching the Reaction:

    • To stop the reaction, add a quenching reagent such as N-acetylcysteine to a final concentration of 10-20 mM. Incubate for 30 minutes at room temperature.

  • Purification of the Conjugate:

    • Remove unreacted linker and quenching reagent by size-exclusion chromatography (SEC) using an appropriate column and the Conjugation Buffer as the mobile phase.

    • Alternatively, purify the conjugate by dialysis against a suitable buffer (e.g., PBS, pH 7.4) with multiple buffer changes.

  • Characterization of the Conjugate:

    • Determine the protein concentration using a standard protein assay (e.g., BCA or Bradford).

    • Characterize the conjugate by SDS-PAGE to confirm the increase in molecular weight.

    • Use mass spectrometry (e.g., ESI-MS or MALDI-TOF) to determine the exact mass of the conjugate and calculate the linker-to-protein ratio.

    • Further characterization can be performed using techniques like hydrophobic interaction chromatography (HIC) or reverse-phase HPLC.

Protocol 2: Hydrolysis of Diethyl Ester and Subsequent Amine Coupling

This protocol outlines the steps to convert the diethyl propanedioate moiety of the protein-linker conjugate into a carboxylic acid, followed by coupling to an amine-containing molecule.

Materials:

  • Protein-Diethyl(6-bromohexyl)propanedioate conjugate

  • Hydrolysis Buffer: 0.1 M Sodium Hydroxide (NaOH) or a suitable buffer for enzymatic hydrolysis

  • Activation Reagents: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS)

  • Amine-containing molecule (e.g., a drug, a fluorescent dye)

  • Coupling Buffer: MES buffer (pH 6.0) or PBS (pH 7.4)

Procedure:

  • Ester Hydrolysis:

    • Adjust the pH of the purified protein-linker conjugate solution to a basic pH (e.g., pH 10-11) by adding a controlled amount of 0.1 M NaOH. Incubate at room temperature for 1-2 hours, monitoring the pH.

    • Alternatively, enzymatic hydrolysis using a suitable esterase can be performed under milder conditions.

    • Neutralize the solution by adding a suitable buffer or acid.

    • Purify the hydrolyzed conjugate by buffer exchange into the Coupling Buffer.

  • Carboxylic Acid Activation:

    • To the hydrolyzed conjugate in Coupling Buffer, add a 100-fold molar excess of EDC and NHS. Incubate at room temperature for 15-30 minutes.

  • Amine Coupling:

    • Add the amine-containing molecule (dissolved in a suitable solvent) to the activated conjugate solution. A 10- to 50-fold molar excess of the amine molecule is typically used.

    • Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C.

  • Purification and Characterization:

    • Purify the final bioconjugate using SEC or dialysis to remove unreacted reagents.

    • Characterize the final product using methods described in Protocol 1 (SDS-PAGE, mass spectrometry, etc.).

Visualizations

G cluster_workflow Experimental Workflow for Cysteine Conjugation P Protein with Cys-SH R Reduction (optional) (e.g., TCEP) P->R If disulfide bonds are present C Conjugation Reaction (pH 7.0-8.5) P->C If no disulfide bonds L This compound L->C R->C Q Quenching (e.g., N-acetylcysteine) C->Q PU Purification (e.g., SEC) Q->PU PC Protein Conjugate PU->PC

Caption: Workflow for protein conjugation using this compound.

G cluster_pathway Conceptual Signaling Pathway of an ADC ADC Antibody-Drug Conjugate (via Linker) Receptor Tumor Cell Receptor ADC->Receptor Binding Internalization Internalization Receptor->Internalization Lysosome Lysosomal Degradation Internalization->Lysosome Drug_Release Drug Release Lysosome->Drug_Release Linker/Antibody cleavage Apoptosis Cell Death (Apoptosis) Drug_Release->Apoptosis

Caption: Conceptual pathway for an ADC utilizing a stable thioether linker.

References

Troubleshooting & Optimization

Technical Support Center: Purification of Diethyl(6-bromohexyl)propanedioate

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the purification of Diethyl(6-bromohexyl)propanedioate. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to assist researchers, scientists, and drug development professionals in successfully purifying this compound using column chromatography.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for purifying this compound?

A1: The most common laboratory-scale purification method is column chromatography using silica gel as the stationary phase.[1] For larger scales, vacuum distillation is often employed as the compound is a liquid at room temperature.[1]

Q2: What are the typical impurities I might encounter in my crude this compound?

A2: Common impurities include unreacted starting materials such as diethyl malonate and 1,6-dibromohexane. Another significant impurity can be the dialkylated product, where two molecules of diethyl malonate have reacted with one molecule of 1,6-dibromohexane.[2]

Q3: What solvent system is recommended for the column chromatography of this compound?

A3: A common eluent system is a mixture of hexane and ethyl acetate.[1] The optimal ratio will depend on the specific reaction mixture, but a gradient elution starting with a low polarity mixture (e.g., 95:5 hexane:ethyl acetate) and gradually increasing the polarity is generally effective.

Q4: How can I monitor the progress of the purification?

A4: Thin-Layer Chromatography (TLC) is the standard method for monitoring the separation.[1] Staining with potassium permanganate (KMnO₄) can be used to visualize the spots, as the product and starting materials may be UV-inactive.

Q5: My compound seems to be degrading on the silica gel column. What should I do?

A5: this compound can be sensitive to the acidic nature of silica gel, potentially leading to hydrolysis of the ester groups. If you suspect degradation, you can deactivate the silica gel by treating it with a small amount of a base, such as triethylamine, mixed with the eluent. Alternatively, using a different stationary phase like alumina might be a viable option.

Troubleshooting Guide

This guide addresses specific issues that may arise during the column chromatography purification of this compound.

Problem Possible Cause(s) Suggested Solution(s)
Poor Separation of Product and Impurities The polarity of the eluent is too high or too low. The column is overloaded with the crude product. The column was not packed properly, leading to channeling.Optimize the solvent system using TLC. Test various ratios of hexane and ethyl acetate to achieve a clear separation between the spots of your product and impurities. Reduce the amount of crude material loaded onto the column. A general rule is to use a 1:30 to 1:100 ratio of crude product to silica gel by weight. Ensure the silica gel is packed uniformly without any air bubbles or cracks.
Product Elutes Too Quickly (High Rf) The eluent is too polar.Decrease the proportion of the polar solvent (ethyl acetate) in your eluent system. Start with a less polar mixture.
Product Does Not Elute from the Column (Low Rf) The eluent is not polar enough.Gradually increase the polarity of the eluent by increasing the percentage of ethyl acetate. If the product is still not eluting, a small amount of a more polar solvent like methanol can be added, but be cautious as this can affect separation.
Streaking of Spots on TLC Plate The sample is too concentrated. The compound is acidic or basic and is interacting strongly with the silica gel.Dilute the sample before spotting it on the TLC plate. Add a small amount of acetic acid (for acidic compounds) or triethylamine (for basic compounds) to the eluent to improve the spot shape.
Product Fractions are Contaminated with Each Other The fractions were collected too broadly. The elution bands are overlapping significantly.Collect smaller fractions to better isolate the pure product. This indicates a need for better separation. Try a shallower solvent gradient (i.e., increase the polarity more slowly) or consider a different solvent system.
Low Yield of Purified Product Some product may have been lost due to irreversible adsorption on the silica gel. The product may have co-eluted with an impurity and was discarded. The compound may have degraded on the column.Ensure all the product is eluted by washing the column with a more polar solvent at the end of the chromatography. Carefully analyze all fractions by TLC before combining them. Test the stability of your compound on a small amount of silica gel before performing the column. If it is unstable, consider deactivating the silica or using a different stationary phase.

Experimental Protocols

Thin-Layer Chromatography (TLC) for Monitoring Purification

Objective: To determine the appropriate solvent system for column chromatography and to monitor the separation of this compound from impurities.

Materials:

  • TLC plates (silica gel 60 F₂₅₄)

  • Developing chamber

  • Capillary tubes for spotting

  • Eluent (e.g., hexane/ethyl acetate mixtures)

  • Potassium permanganate (KMnO₄) stain

  • Heat gun

Procedure:

  • Prepare several eluent systems with varying ratios of hexane and ethyl acetate (e.g., 9:1, 8:2, 7:3).

  • Pour a small amount of the chosen eluent into the developing chamber, line it with filter paper, and allow it to saturate.

  • Using a capillary tube, spot the crude reaction mixture, as well as the starting materials (diethyl malonate and 1,6-dibromohexane) if available, on the baseline of a TLC plate.

  • Place the TLC plate in the developing chamber and allow the solvent front to move up the plate until it is about 1 cm from the top.

  • Remove the plate and immediately mark the solvent front with a pencil.

  • Allow the plate to dry completely.

  • Visualize the spots under a UV lamp if they are UV-active.

  • Dip the plate in a KMnO₄ staining solution and gently heat it with a heat gun to visualize the spots.

  • The ideal solvent system should give the product an Rf value of approximately 0.2-0.3, with good separation from impurity spots.

Column Chromatography Protocol for this compound

Objective: To purify crude this compound.

Materials:

  • Glass chromatography column

  • Silica gel (230-400 mesh)

  • Sand

  • Eluent (optimized from TLC, e.g., a gradient of hexane/ethyl acetate)

  • Crude this compound

  • Collection tubes or flasks

Procedure:

  • Column Packing:

    • Secure the column in a vertical position.

    • Add a small plug of cotton or glass wool to the bottom of the column.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel in the initial, least polar eluent.

    • Pour the slurry into the column and allow the silica to settle, tapping the column gently to ensure even packing.

    • Add another layer of sand on top of the silica gel.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the initial eluent.

    • Carefully add the dissolved sample to the top of the column.

    • Alternatively, for less soluble samples, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and then adding the dry powder to the top of the column.

  • Elution:

    • Begin eluting with the least polar solvent mixture.

    • Collect fractions in separate tubes.

    • Gradually increase the polarity of the eluent according to a predetermined gradient (e.g., start with 95:5 hexane:ethyl acetate and move towards 80:20).

  • Fraction Analysis:

    • Analyze the collected fractions by TLC to identify which ones contain the pure product.

    • Combine the pure fractions.

  • Solvent Removal:

    • Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.

Visualizations

experimental_workflow cluster_prep Preparation cluster_purification Purification cluster_analysis Analysis & Isolation tlc TLC Solvent System Optimization pack Pack Chromatography Column tlc->pack load Load Crude Product pack->load elute Elute with Solvent Gradient load->elute collect Collect Fractions elute->collect analyze Analyze Fractions by TLC collect->analyze combine Combine Pure Fractions analyze->combine Identify Pure Fractions evaporate Solvent Evaporation combine->evaporate product Purified Product evaporate->product

Caption: Workflow for the purification of this compound.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Poor Separation? solvent Incorrect Solvent Polarity start->solvent Yes overload Column Overloaded start->overload Yes packing Improper Packing start->packing Yes good_separation good_separation start->good_separation No optimize_solvent Optimize Eluent via TLC solvent->optimize_solvent reduce_load Reduce Sample Load overload->reduce_load repack Repack Column packing->repack optimize_solvent->good_separation Good Separation reduce_load->good_separation repack->good_separation

Caption: Troubleshooting logic for poor separation in column chromatography.

References

Common side products in the synthesis of Diethyl(6-bromohexyl)propanedioate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Diethyl(6-bromohexyl)propanedioate.

Troubleshooting Guide

Users may encounter several common issues during the synthesis of this compound. This guide provides solutions to these problems, focusing on the identification and mitigation of side products.

Issue Potential Cause(s) Recommended Solution(s)
Low yield of the desired mono-alkylated product - Incomplete reaction. - Formation of side products. - Suboptimal reaction conditions (temperature, base, solvent).- Monitor the reaction progress using techniques like TLC or GC to ensure completion.[1] - To favor mono-alkylation, use a molar excess of the dihaloalkane.[1] - Ensure the use of an appropriate base (e.g., sodium ethoxide, potassium carbonate) and solvent (e.g., ethanol, acetonitrile).[2]
Presence of a significant amount of high-boiling point impurity - This is likely the di-alkylated side product, where two molecules of diethyl malonate react with one molecule of 1,6-dibromohexane.- Carefully control the stoichiometry of the reactants. Using an excess of 1,6-dibromohexane can help minimize this.[1] - Purification by fractional distillation under reduced pressure or column chromatography can separate the desired product from the di-alkylated impurity.
Presence of a low-boiling point impurity - Unreacted starting materials, specifically diethyl malonate or 1,6-dibromohexane.- Ensure the reaction goes to completion. - Unreacted starting materials can be removed during workup and purification steps like washing and distillation.
Formation of a cyclic product - Intramolecular reaction where both ends of the 1,6-dibromohexane react with the same molecule of diethyl malonate. This is more common with shorter chain dihalides but can occur.[3]- Running the reaction at a lower concentration (high dilution) can favor the intermolecular reaction over the intramolecular cyclization.
Hydrolysis of ester groups - Presence of water during the reaction or workup, especially under basic or acidic conditions, can lead to the formation of the corresponding carboxylic acid.[2][4]- Use anhydrous solvents and reagents. - Perform the workup under neutral or slightly acidic conditions and at low temperatures to minimize hydrolysis.

Frequently Asked Questions (FAQs)

Q1: What is the most common side product in the synthesis of this compound?

A1: The most common side product is the result of di-alkylation.[1][3] This can occur in two ways:

  • 1,6-bis(diethylmalonyl)hexane: One molecule of 1,6-dibromohexane reacts with two molecules of diethyl malonate.

  • Diethyl di(6-bromohexyl)propanedioate: One molecule of diethyl malonate is alkylated twice by two molecules of 1,6-dibromohexane.

The first is generally more prevalent, especially if the diethyl malonate is not the limiting reagent.

Q2: How can I minimize the formation of the di-alkylated side product?

A2: To favor the desired mono-alkylation, it is crucial to control the stoichiometry of the reactants. Using a significant molar excess of 1,6-dibromohexane relative to diethyl malonate will increase the probability that a diethyl malonate molecule reacts with only one end of the dibromoalkane.[1]

Q3: What analytical techniques are best for identifying the main product and its side products?

A3: A combination of techniques is recommended:

  • Gas Chromatography-Mass Spectrometry (GC-MS): To separate the components of the reaction mixture and identify them by their mass-to-charge ratio.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the desired product and identify the structures of the impurities.

  • Thin Layer Chromatography (TLC): For rapid monitoring of the reaction progress and a preliminary assessment of the product mixture's complexity.

Q4: Can elimination reactions be a problem?

A4: While elimination reactions (E2) are a potential side reaction for alkyl halides, they are less likely with primary halides like 1,6-dibromohexane, especially when using a nucleophilic base like the enolate of diethyl malonate under typical reaction conditions.[3] The substitution reaction (SN2) is generally favored.

Experimental Protocol: Synthesis of this compound

This is a generalized procedure based on common laboratory practices for malonic ester synthesis.

  • Preparation: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve sodium ethoxide in absolute ethanol.

  • Enolate Formation: Add diethyl malonate dropwise to the sodium ethoxide solution while stirring. This will form the sodium salt of the diethyl malonate enolate.[5]

  • Alkylation: Add a solution of 1,6-dibromohexane in ethanol to the reaction mixture. It is common to use an excess of 1,6-dibromohexane to favor mono-alkylation.[1]

  • Reflux: Heat the reaction mixture to reflux for several hours. The progress of the reaction should be monitored by TLC or GC.

  • Workup: After the reaction is complete, cool the mixture and remove the solvent under reduced pressure. Add water to the residue and extract the product with an organic solvent like diethyl ether or ethyl acetate.

  • Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. The crude product is then purified by vacuum distillation to separate the desired this compound from unreacted starting materials and side products.

Quantitative Data

Product Purity Yield Reference
This compound>99%78%[1]

Visualizations

Synthesis_Pathway DEM Diethyl Malonate Product This compound (Desired Product) DEM->Product + 1,6-Dibromohexane Side_Product 1,6-bis(diethylmalonyl)hexane (Di-alkylation Side Product) DEM->Side_Product + 1,6-Dibromohexane + another Diethyl Malonate DBH 1,6-Dibromohexane (Excess) DBH->Product DBH->Side_Product Base Base (e.g., NaOEt)

Caption: Main reaction pathway and major side product formation.

Experimental_Workflow start Dissolve Base in Solvent add_dem Add Diethyl Malonate start->add_dem add_dbh Add 1,6-Dibromohexane add_dem->add_dbh reflux Reflux and Monitor add_dbh->reflux cool Cool Reaction Mixture reflux->cool evap Solvent Evaporation cool->evap extract Aqueous Workup & Extraction evap->extract purify Purification (e.g., Vacuum Distillation) extract->purify end_product Pure this compound purify->end_product

Caption: A typical experimental workflow for the synthesis.

References

Technical Support Center: Synthesis of Diethyl(6-bromohexyl)propanedioate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Diethyl(6-bromohexyl)propanedioate.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis, offering potential causes and solutions.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Ineffective base: The chosen base may not be strong enough to deprotonate diethyl malonate effectively. The pKa of diethyl malonate's α-hydrogens is approximately 13.[1][2] 2. Inactive alkylating agent: The 1,6-dibromohexane may have degraded. 3. Incorrect reaction temperature: The reaction may be too cold, leading to a slow reaction rate.1. Base Selection: Use a sufficiently strong base like sodium ethoxide (NaOEt) in ethanol.[2][3] Using other alkoxide bases can lead to transesterification.[3] Potassium carbonate is also a viable option.[4] 2. Reagent Quality: Ensure the 1,6-dibromohexane is pure and has been stored correctly. 3. Temperature Control: The reaction temperature can be increased to 25-70°C to improve the reaction rate.[4]
Formation of a Significant Amount of Dialkylated Product 1. Stoichiometry: Using a 1:1 molar ratio of diethyl malonate to 1,6-dibromohexane can lead to the formation of a dialkylated byproduct where two molecules of diethyl malonate react with one molecule of 1,6-dibromohexane.[5] 2. Reaction Conditions: The reaction conditions may favor a second alkylation.1. Adjust Stoichiometry: Use a significant excess of 1,6-dibromohexane. Molar ratios of 1,6-dibromohexane to diethyl malonate ranging from 3:1 to 8:1 have been reported to favor monoalkylation.[4][6] 2. Controlled Addition: Add the diethyl malonate slowly to the reaction mixture containing the base and excess 1,6-dibromohexane.
Difficult Purification of the Product 1. Presence of unreacted starting materials: Excess diethyl malonate or 1,6-dibromohexane can co-distill with the product. 2. Formation of high-boiling point impurities: Dialkylated byproducts and other impurities can be difficult to separate by distillation alone.1. Work-up Procedure: After the reaction, quench the mixture with water and separate the organic layer. Wash the organic layer to remove any remaining base or water-soluble impurities.[4] 2. Purification Method: Use fractional vacuum distillation for purification on a larger scale.[1] For laboratory-scale purification and to separate close-boiling impurities, column chromatography on silica gel is effective.[1] Thin-Layer Chromatography (TLC) can be used to monitor the purity of fractions, with a common eluent being a mixture of hexane and ethyl acetate.[1]
Transesterification Side Reaction 1. Incorrect base/solvent combination: Using a base with an alkoxide different from the ester group of the malonate (e.g., sodium methoxide with diethyl malonate) can lead to transesterification.1. Use Matching Alkoxide Base: To prevent transesterification, use a base with the same alkoxide as the malonate ester. For diethyl malonate, sodium ethoxide in ethanol is the recommended base.[3][5]

Frequently Asked Questions (FAQs)

Q1: What is the general reaction for the synthesis of this compound?

A1: The synthesis is a classic example of a malonic ester synthesis, which involves the alkylation of diethyl malonate.[5] In this case, diethyl malonate is deprotonated by a base to form a resonance-stabilized enolate. This enolate then acts as a nucleophile and attacks one of the electrophilic carbons of 1,6-dibromohexane in an SN2 reaction to form this compound.[1][3]

Q2: What are the key reaction parameters to control for a successful synthesis?

A2: The key parameters to control are:

  • Stoichiometry of Reactants: Using a significant excess of 1,6-dibromohexane is crucial to minimize the formation of the dialkylated byproduct.[4][6]

  • Choice of Base and Solvent: Sodium ethoxide in ethanol is a common and effective choice to avoid side reactions like transesterification.[3][5]

  • Reaction Temperature: The temperature should be controlled to ensure a reasonable reaction rate without promoting side reactions. A range of 25-70°C is often employed.[4]

  • Reaction Time: The reaction should be monitored (e.g., by TLC or GC) to determine the point of completion.

Q3: How can I monitor the progress of the reaction?

A3: Thin-Layer Chromatography (TLC) is a convenient method for monitoring the reaction's progress on a lab scale.[1] By spotting the reaction mixture on a silica gel plate and eluting with a suitable solvent system (e.g., hexane/ethyl acetate), you can visualize the consumption of the starting materials and the formation of the product.[1] Gas Chromatography (GC) can also be used for more quantitative monitoring.[4]

Q4: What are the common purification techniques for this compound?

A4: The most common purification methods are:

  • Fractional Vacuum Distillation: This is the preferred method for large-scale purification.[1]

  • Column Chromatography: For smaller scales and to achieve high purity, column chromatography using silica gel is very effective.[1]

Experimental Protocols

General Procedure for the Synthesis of this compound

This protocol is a general guideline and may require optimization based on specific laboratory conditions and desired scale.

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add a significant molar excess of 1,6-dibromohexane (e.g., 3 equivalents) and a suitable solvent such as ethanol.

  • Base Addition: Add sodium ethoxide (e.g., 1.1 equivalents relative to diethyl malonate) to the flask and stir the mixture.

  • Addition of Diethyl Malonate: Slowly add diethyl malonate (1 equivalent) to the reaction mixture at room temperature.

  • Reaction: Heat the reaction mixture to a controlled temperature (e.g., 65-75°C) and monitor the progress by TLC or GC.[4] The reaction may take several hours to reach completion.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into water and separate the organic layer. Wash the organic layer with water and brine, then dry it over an anhydrous salt (e.g., sodium sulfate).

  • Purification: Remove the solvent under reduced pressure. The crude product can then be purified by fractional vacuum distillation or column chromatography on silica gel.

Data Presentation

Parameter Condition 1 Condition 2 Yield (%) Reference
Base Potassium CarbonateSodium Ethoxide77-79%[4]
Solvent None (neat)Ethanol77%[4]
Reactant Ratio (Dibromohexane:Malonate) 3:13:177%[4]
Temperature (°C) 65-75Reflux77%[4]

Visualizations

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification prep1 Combine 1,6-dibromohexane and solvent prep2 Add Base (e.g., NaOEt) prep1->prep2 prep3 Slowly add Diethyl Malonate prep2->prep3 react Heat and Stir (e.g., 65-75°C) prep3->react monitor Monitor by TLC/GC react->monitor workup1 Quench with Water monitor->workup1 workup2 Separate Organic Layer workup1->workup2 workup3 Wash and Dry workup2->workup3 purify1 Solvent Removal workup3->purify1 purify2 Vacuum Distillation or Column Chromatography purify1->purify2

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_yield start Low Yield Issue check_dialkylation Check for Dialkylated Product (TLC/GC-MS) start->check_dialkylation increase_excess Increase Molar Excess of 1,6-dibromohexane check_dialkylation->increase_excess Yes check_base Review Base Strength and Stoichiometry check_dialkylation->check_base No end Improved Yield increase_excess->end use_stronger_base Use a Stronger Base (e.g., NaOEt) check_base->use_stronger_base Base too weak optimize_temp Optimize Reaction Temperature check_base->optimize_temp Base OK use_stronger_base->end increase_temp Increase Temperature (e.g., up to 70°C) optimize_temp->increase_temp Reaction too slow optimize_temp->end Temperature OK increase_temp->end

Caption: Troubleshooting decision tree for low yield in the synthesis.

References

Challenges in the scale-up of Diethyl(6-bromohexyl)propanedioate production

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and scale-up of Diethyl(6-bromohexyl)propanedioate.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common challenges encountered during the synthesis of this compound, focusing on the alkylation of diethyl malonate with 1,6-dibromohexane.

Q1: What is the most common synthetic route for this compound and what are the key challenges?

The most prevalent method for synthesizing this compound is the alkylation of diethyl malonate with 1,6-dibromohexane.[1] This reaction, a classic example of malonic ester synthesis, involves the deprotonation of diethyl malonate to form a nucleophilic enolate, which then reacts with the alkyl halide.

The primary challenge in this synthesis, particularly during scale-up, is controlling the selectivity between the desired mono-alkylation product and the di-alkylation byproduct.[2] The mono-alkylated product can be more nucleophilic than the starting diethyl malonate, leading to a second alkylation reaction.[2]

Q2: My reaction is producing a significant amount of the di-alkylation byproduct. How can I improve the yield of the mono-alkylated product?

Minimizing the formation of the di-alkylation byproduct is crucial for a successful and efficient synthesis. Several factors can be optimized to favor mono-alkylation:

  • Stoichiometry: Using a significant excess of the dihaloalkane (1,6-dibromohexane) can statistically favor the reaction of the diethyl malonate enolate with a fresh molecule of the alkylating agent rather than the already mono-alkylated product. A molar ratio of 1:2.5-3.5 (diethyl malonate : 1,6-dibromohexane) has been shown to be effective. The excess 1,6-dibromohexane can typically be recovered and recycled after the reaction.

  • Slow Addition of Base: Gradual addition of the base to the reaction mixture containing diethyl malonate and 1,6-dibromohexane helps to maintain a low concentration of the enolate at any given time. This reduces the likelihood of the mono-alkylated product being deprotonated and undergoing a second alkylation.

  • Choice of Base and Solvent: While strong bases like sodium ethoxide are commonly used, weaker bases like potassium carbonate can offer better selectivity for mono-alkylation, especially when combined with a phase-transfer catalyst.[3] The choice of solvent can also influence the reaction; for instance, using cyclohexane with a phase-transfer catalyst has been reported to give high yields of the mono-alkylated product.[3]

Q3: I am observing low conversion of my starting materials. What are the potential causes and solutions?

Low conversion can be attributed to several factors:

  • Insufficient Base: Ensure that at least a stoichiometric amount of a suitable base is used to completely deprotonate the diethyl malonate.

  • Reaction Temperature: The reaction temperature should be high enough to ensure a reasonable reaction rate but not so high as to promote side reactions like elimination. A temperature range of 60-110°C is generally employed, depending on the solvent and base system.

  • Moisture: The presence of water can consume the base and hinder the formation of the enolate. Ensure all reagents and solvents are sufficiently dry.

  • Inefficient Mixing: On a larger scale, proper agitation is critical to ensure good mass transfer between the reactants, especially in heterogeneous mixtures (e.g., with solid potassium carbonate).

Q4: What is Phase-Transfer Catalysis (PTC) and how can it benefit the synthesis of this compound?

Phase-transfer catalysis is a technique used to facilitate the reaction between reactants located in different phases (e.g., a solid inorganic salt and an organic substrate in an organic solvent). In the synthesis of this compound, a phase-transfer catalyst, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide) or a polyethylene glycol derivative, can be employed when using a solid base like potassium carbonate in an organic solvent like cyclohexane.[3]

The benefits of using PTC include:

  • Increased Reaction Rates: The catalyst transports the carbonate anion into the organic phase, increasing its effective concentration and reactivity.

  • Milder Reaction Conditions: PTC can allow for the use of less harsh bases and lower reaction temperatures.

  • Improved Yields and Purity: By promoting the desired reaction pathway, PTC can help to minimize side reactions and improve the overall yield and purity of the mono-alkylated product.[3] A patented process using potassium carbonate, tetrabutylammonium bromide, and polyethylene glycol monomethyl ether in cyclohexane reported a 78% yield with over 99% purity.[3]

Q5: What are the recommended methods for purifying this compound at a larger scale?

For large-scale purification, vacuum distillation is the most common and effective method. This technique allows for the separation of the desired product from the unreacted 1,6-dibromohexane, the di-alkylation byproduct, and other non-volatile impurities.

The purification process typically involves:

  • Work-up: After the reaction is complete, the mixture is typically filtered to remove any solid salts. The filtrate is then washed with water to remove any remaining water-soluble impurities.

  • Solvent Removal: The organic solvent is removed under reduced pressure.

  • Vacuum Distillation: The crude product is then subjected to fractional vacuum distillation to isolate the pure this compound.

Quantitative Data Summary

The following tables summarize key quantitative data related to the synthesis of this compound.

Table 1: Reaction Conditions and Yields for Mono-alkylation

Diethyl Malonate (moles)1,6-Dibromohexane (moles)Base (moles)CatalystSolventTemperature (°C)Yield (%)Purity (%)Reference
2.798.38K₂CO₃ (4.19)Tetrabutylammonium bromide (4.5 g), Polyethylene glycol monomethyl ether (17.6 g)CyclohexaneReflux78>99[3]
1.03.0K₂CO₃ (1.2)--65-7577-[1]

Experimental Protocols

Detailed Methodology for the Synthesis of this compound using Phase-Transfer Catalysis

This protocol is adapted from a patented industrial process and is suitable for scale-up.[3]

Materials:

  • Diethyl malonate

  • 1,6-dibromohexane

  • Potassium carbonate (anhydrous, powdered)

  • Tetrabutylammonium bromide

  • Polyethylene glycol monomethyl ether (M500)

  • Cyclohexane

  • Water (for work-up)

  • Anhydrous magnesium sulfate or sodium sulfate (for drying)

Equipment:

  • Reaction vessel equipped with a mechanical stirrer, reflux condenser, and a dropping funnel.

  • Heating mantle or oil bath.

  • Filtration apparatus.

  • Separatory funnel.

  • Rotary evaporator.

  • Vacuum distillation apparatus.

Procedure:

  • Reaction Setup: In a suitable reaction vessel, charge 1,6-dibromohexane (3.0 equivalents), potassium carbonate (1.5 equivalents), tetrabutylammonium bromide (0.005 equivalents), polyethylene glycol monomethyl ether (0.02 equivalents), and cyclohexane.

  • Heating and Addition: Begin stirring the mixture and heat it to reflux.

  • Slowly add diethyl malonate (1.0 equivalent) to the refluxing mixture over a period of 1-2 hours using a dropping funnel.

  • Reaction Monitoring: After the addition is complete, continue to reflux the mixture and monitor the progress of the reaction by a suitable analytical method (e.g., GC or TLC) until the diethyl malonate is consumed. This typically takes 2-4 hours.

  • Cooling and Filtration: Once the reaction is complete, cool the mixture to room temperature. Filter the solid salts and wash the filter cake with a small amount of cyclohexane.

  • Work-up: Combine the filtrate and the washings and transfer them to a separatory funnel. Wash the organic layer with water (2-3 times) to remove any remaining salts and water-soluble impurities.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the cyclohexane under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by vacuum distillation to obtain this compound as a colorless liquid. The excess 1,6-dibromohexane can be recovered as a lower-boiling fraction.

Visualizations

Diagram 1: Synthesis and Purification Workflow

Synthesis_Workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification reagents Diethyl Malonate 1,6-Dibromohexane K2CO3, PTC reaction Alkylation Reaction (Reflux in Cyclohexane) reagents->reaction filtration Filtration reaction->filtration washing Water Washing filtration->washing drying Drying washing->drying solvent_removal Solvent Removal drying->solvent_removal distillation Vacuum Distillation solvent_removal->distillation product Pure this compound distillation->product

Caption: Workflow for the synthesis and purification of this compound.

Diagram 2: Troubleshooting Dialkylation

Troubleshooting_Dialkylation cluster_causes Potential Causes cluster_solutions Solutions problem High Dialkylation Product Formation cause1 Incorrect Stoichiometry problem->cause1 cause2 Rapid Base Addition problem->cause2 cause3 High Enolate Concentration problem->cause3 solution1 Use Excess 1,6-Dibromohexane cause1->solution1 solution2 Slow, Controlled Base Addition cause2->solution2 solution3 Optimize Base and Solvent System (e.g., K2CO3/PTC) cause3->solution3

References

Technical Support Center: Purification Strategies for Post-Reaction Mixtures Containing 1,6-Dibromohexane

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center. This resource is designed to assist researchers, scientists, and drug development professionals in effectively removing unreacted 1,6-dibromohexane from their product mixtures. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during purification.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for removing unreacted 1,6-dibromohexane?

A1: The primary methods for removing unreacted 1,6-dibromohexane from a reaction mixture are vacuum distillation, column chromatography, solvent extraction, and recrystallization. The choice of method depends on the properties of your desired product, such as its volatility, polarity, and whether it is a solid or a liquid.

Q2: My product is a high-boiling liquid. How can I remove the unreacted 1,6-dibromohexane?

A2: For high-boiling liquid products, vacuum distillation is often the most effective method. 1,6-Dibromohexane has a relatively high boiling point at atmospheric pressure (approximately 243 °C), but it can be effectively removed under reduced pressure at a lower temperature, minimizing the risk of product decomposition. Following distillation, column chromatography can be used as a secondary purification step to remove any remaining traces of 1,6-dibromohexane and other impurities.

Q3: How do I choose the right solvent for column chromatography to separate my product from 1,6-dibromohexane?

A3: The choice of solvent (eluent) for column chromatography depends on the polarity of your product relative to 1,6-dibromohexane. Since 1,6-dibromohexane is a relatively nonpolar compound, a nonpolar solvent system is a good starting point. You can use Thin Layer Chromatography (TLC) to screen different solvent systems. A solvent system that shows good separation between your product spot and the 1,6-dibromohexane spot on the TLC plate will be a good choice for your column. Hexanes or a mixture of hexanes and a slightly more polar solvent like ethyl acetate or dichloromethane are commonly used.

Q4: Can I use solvent extraction to remove 1,6-dibromohexane?

A4: Yes, solvent extraction (also known as liquid-liquid extraction) can be used, particularly if your product has significantly different solubility properties than 1,6-dibromohexane. For example, if your product is soluble in an aqueous layer (or can be made soluble through pH adjustment), you can wash the organic layer containing your product and the unreacted 1,6-dibromohexane with an aqueous solution to remove the more water-soluble impurities. However, since 1,6-dibromohexane has low water solubility, this method is often used in conjunction with other techniques for complete removal.

Q5: My product is a solid. Is recrystallization a good option for removing 1,6-dibromohexane?

A5: Recrystallization can be an effective method if your solid product has different solubility in a particular solvent compared to 1,6-dibromohexane. The ideal recrystallization solvent is one in which your product is highly soluble at elevated temperatures but poorly soluble at low temperatures, while 1,6-dibromohexane remains soluble at low temperatures. This allows your product to crystallize out upon cooling, leaving the 1,6-dibromohexane in the mother liquor.

Troubleshooting Guide: Selecting a Purification Method

This guide will help you select the most appropriate method for removing unreacted 1,6-dibromohexane based on the characteristics of your desired product.

Troubleshooting_Purification start Start: Crude Product Mixture (with unreacted 1,6-dibromohexane) product_state Is the desired product a solid or a liquid? start->product_state solid_options Consider Recrystallization or Column Chromatography product_state->solid_options Solid liquid_options Consider Vacuum Distillation or Column Chromatography product_state->liquid_options Liquid polarity_q Does the product have a significantly different polarity than 1,6-dibromohexane? solid_options->polarity_q solubility_q Does the product have good solubility in a solvent where 1,6-dibromohexane is also soluble at high temp but your product crystallizes on cooling? solid_options->solubility_q volatility_q Is the product significantly less volatile than 1,6-dibromohexane? liquid_options->volatility_q liquid_options->polarity_q distillation Primary Method: Vacuum Distillation volatility_q->distillation Yes volatility_q->polarity_q No distillation_secondary Secondary Method: Column Chromatography for high purity distillation->distillation_secondary end Purified Product distillation_secondary->end column_chrom Primary Method: Column Chromatography polarity_q->column_chrom Yes extraction_q Can the product be partitioned into an aqueous phase while 1,6-dibromohexane remains in the organic phase? polarity_q->extraction_q Consider preliminary wash column_chrom->end solubility_q->polarity_q No recrystallization Primary Method: Recrystallization solubility_q->recrystallization Yes recrystallization->end extraction Consider Solvent Extraction (often as a preliminary step) extraction_q->extraction Yes extraction_q->end No, proceed to other methods extraction->product_state Re-evaluate product state

Caption: Troubleshooting workflow for selecting a purification method.

Experimental Protocols & Data

Below are detailed methodologies for the key purification techniques.

Vacuum Distillation followed by Column Chromatography

This combination is particularly effective for non-volatile products where a high degree of purity is required. In one documented synthesis, excess 1,6-dibromohexane was first removed by vacuum distillation, and the resulting product was further purified by silica gel column chromatography. This two-step process yielded products with good overall yields.[1]

Experimental Protocol: Vacuum Distillation

  • Setup: Assemble a standard vacuum distillation apparatus. Ensure all glassware is dry and connections are well-sealed.

  • Crude Mixture: Place the crude reaction mixture in the distillation flask. Add a magnetic stir bar for smooth boiling.

  • Vacuum: Gradually apply vacuum to the system.

  • Heating: Gently heat the distillation flask using a heating mantle.

  • Fraction Collection: Collect the 1,6-dibromohexane as the lower-boiling point fraction. The boiling point will depend on the pressure. For instance, at 30 mtorr, 1,6-dibromohexane can be removed at around 65 °C.[1]

  • Product: The desired, less volatile product will remain in the distillation flask.

Vacuum_Distillation_Setup cluster_0 Vacuum Distillation Apparatus Heating Mantle Heating Mantle Distillation Flask Distillation Flask Heating Mantle->Distillation Flask heats Condenser Condenser Distillation Flask->Condenser vapor Receiving Flask Receiving Flask Condenser->Receiving Flask condensate Cold Trap Cold Trap Receiving Flask->Cold Trap to Vacuum Source Vacuum Source Cold Trap->Vacuum Source to Column_Chromatography_Workflow Start Start: Product from Vacuum Distillation Prepare Column Prepare Silica Gel Column Start->Prepare Column Load Sample Dissolve and Load Sample Prepare Column->Load Sample Elute Elute with Solvent Load Sample->Elute Collect Fractions Collect Fractions Elute->Collect Fractions TLC Analysis Analyze Fractions by TLC Collect Fractions->TLC Analysis Combine Pure Fractions Combine Pure Fractions TLC Analysis->Combine Pure Fractions Solvent Removal Remove Solvent Combine Pure Fractions->Solvent Removal End Purified Product Solvent Removal->End

References

Troubleshooting incomplete hydrolysis of Diethyl(6-bromohexyl)propanedioate

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Hydrolysis of Diethyl(6-bromohexyl)propanedioate

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice, FAQs, and detailed protocols for the hydrolysis of this compound to its corresponding dicarboxylic acid.

Troubleshooting Guide (Q&A)

This section addresses common problems encountered during the hydrolysis of this compound.

Q1: My hydrolysis reaction is incomplete, and TLC/LCMS analysis shows significant amounts of starting material remaining. What are the likely causes?

A1: Incomplete hydrolysis is a frequent issue and can stem from several factors:

  • Insufficient Reaction Time or Temperature: Ester hydrolysis, especially of a somewhat sterically hindered diester, can be slow. If the reaction time is too short or the temperature is too low, the reaction may not proceed to completion.

  • Inadequate Amount of Hydrolyzing Agent: In basic hydrolysis (saponification), at least two equivalents of base (e.g., NaOH, KOH) are required to hydrolyze the diester and neutralize the resulting dicarboxylic acid.[1][2] Using less than this stoichiometric amount will result in an incomplete reaction. For acid-catalyzed hydrolysis, a large excess of water is necessary to drive the equilibrium toward the products.[3]

  • Poor Solubility: this compound has low solubility in purely aqueous solutions. If the substrate is not adequately dissolved, the reaction becomes a two-phase system, significantly slowing the reaction rate. The use of a co-solvent like ethanol, methanol, or THF is often necessary.

  • Choice of Base/Acid: For saponification, stronger bases like KOH or NaOH are generally more effective than weaker ones. For acid catalysis, strong mineral acids like H₂SO₄ or HCl are required.

Q2: My starting material is consumed, but the yield of the desired 6-bromohexylpropanedioic acid is very low. What potential side reactions could be occurring?

A2: Low yields in the absence of starting material strongly suggest the formation of side products. The bromohexyl moiety is susceptible to nucleophilic attack and elimination, especially under basic conditions.

  • Intramolecular Cyclization (SN2): The carboxylate intermediate formed during basic hydrolysis can act as a nucleophile, attacking the carbon bearing the bromine atom to form a seven-membered lactone ring. This is a significant potential side reaction.

  • Intermolecular Substitution (SN2): Hydroxide ions (in basic hydrolysis) or water (in acidic hydrolysis) can substitute the bromide, leading to the formation of a hydroxy-substituted diacid.[4]

  • Elimination (E2): Under strongly basic and high-temperature conditions, an E2 elimination reaction can occur, forming an alkene-containing diacid.

  • Premature Decarboxylation: Malonic acids are prone to decarboxylation (loss of CO₂) upon heating, especially under acidic conditions.[5][6] If the reaction or workup is performed at excessively high temperatures, the desired dicarboxylic acid can decompose to 7-bromoheptanoic acid.

Q3: I have a complex mixture of products that is difficult to purify. What are the likely components?

A3: A complex product mixture often contains the desired product along with intermediates and side products. Common components include:

  • Monoester/Monoacid: Incomplete hydrolysis will lead to the presence of ethyl (6-bromohexyl)propanedioate-monoacid. This intermediate can be difficult to separate from the final diacid product due to similar polarities.

  • Side Products: As mentioned in Q2, you may have cyclized, hydroxylated, or elimination products in your mixture.

  • Unreacted Starting Material: this compound.

Purification of dicarboxylic acids can be achieved through crystallization, often by acidifying an aqueous basic solution to precipitate the acid.[7] Chromatographic methods can also be employed for difficult separations.[8]

Q4: How can I confirm that I have successfully synthesized 6-bromohexylpropanedioic acid?

A4: Confirmation should be done using a combination of analytical techniques:

  • NMR Spectroscopy (¹H and ¹³C): This is the most definitive method. Look for the disappearance of the ethyl ester signals (a quartet around 4.2 ppm and a triplet around 1.2 ppm in ¹H NMR) and the appearance of a broad carboxylic acid proton signal (>10 ppm).

  • Mass Spectrometry (MS): ESI-MS should show the expected molecular ion peak for the diacid.

  • FTIR Spectroscopy: Look for the appearance of a broad O-H stretch from the carboxylic acid groups (typically 2500-3300 cm⁻¹) and a shift in the C=O stretch compared to the starting ester.

  • Melting Point: A sharp melting point corresponding to the literature value (if available) indicates high purity.

Frequently Asked Questions (FAQs)

Q1: Is acidic or basic hydrolysis better for this substrate?

A1: Basic hydrolysis (saponification) is generally preferred for malonic esters because the final deprotonation of the carboxylic acid by the base makes the reaction essentially irreversible, which helps to drive it to completion.[2][3][9] Acid-catalyzed hydrolysis is an equilibrium process and requires a large excess of water to achieve high conversion.[3] However, basic conditions increase the risk of side reactions involving the bromohexyl group. The optimal method may require balancing reaction completeness against side product formation.

Q2: How can I minimize side reactions involving the bromohexyl group?

A2: To minimize unwanted reactions at the C-Br bond:

  • Use Milder Conditions: Employ lower reaction temperatures and shorter reaction times where possible.

  • Choose the Right Base: Using a base like Lithium Hydroxide (LiOH) in a THF/water mixture at room temperature can be a milder alternative to refluxing with NaOH or KOH in ethanol.

  • Protecting Groups: For complex syntheses, consider protecting the bromo group if it is not intended for subsequent reactions, although this adds extra steps to the synthetic route.

Q3: What are the best practices for the workup and purification of the diacid product?

A3: A standard workup involves:

  • Quenching: After the reaction, cool the mixture to room temperature.

  • Solvent Removal: If a co-solvent like ethanol or THF was used, remove it under reduced pressure.

  • Washing: Dissolve the residue in water and perform an extraction with a non-polar solvent (e.g., diethyl ether, ethyl acetate) to remove any unreacted starting material or non-polar impurities.[7]

  • Acidification: Cool the remaining aqueous layer in an ice bath and carefully acidify with a strong acid (e.g., 6M HCl) to a pH of 1-2. The dicarboxylic acid should precipitate out of the solution.[7]

  • Isolation: Collect the solid product by vacuum filtration, wash it with cold water, and dry it under vacuum.[10]

Experimental Protocols & Data

Protocol 1: Basic Hydrolysis (Saponification)
  • Setup: In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 eq) in a 2:1 mixture of ethanol and water.

  • Reagent Addition: Add Potassium Hydroxide (KOH) (2.5 eq) to the solution.

  • Reaction: Heat the mixture to reflux (approx. 80-90°C) and stir for 4-6 hours. Monitor the reaction progress by TLC or LCMS.

  • Workup: Cool the reaction to room temperature and remove the ethanol via rotary evaporation. Add water to dissolve the potassium carboxylate salt and wash with diethyl ether (2x) to remove neutral impurities.

  • Isolation: Place the aqueous layer in an ice bath and acidify to pH 1 with cold 6M HCl. The white dicarboxylic acid product will precipitate.

  • Purification: Collect the solid by vacuum filtration, wash with a small amount of ice-cold water, and dry in a vacuum oven.

Protocol 2: Acid-Catalyzed Hydrolysis
  • Setup: In a round-bottom flask with a reflux condenser, add this compound (1.0 eq).

  • Reagent Addition: Add a 1:1 mixture of 6M Hydrochloric Acid (HCl) and Dioxane. The total volume should be sufficient to dissolve the ester upon heating.

  • Reaction: Heat the mixture to reflux (approx. 100°C) and stir vigorously for 12-24 hours. The reaction is often slower than saponification.

  • Workup: Cool the mixture. If the product precipitates upon cooling, it can be filtered directly. Otherwise, extract the mixture with ethyl acetate (3x).

  • Isolation: Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude diacid.

  • Purification: Recrystallize the crude product from a suitable solvent system (e.g., water or ethyl acetate/hexanes).

Data Summary: Comparison of Hydrolysis Conditions
MethodReagentsTemp (°C)Time (h)Typical YieldKey Considerations
Basic 2.5 eq KOH, EtOH/H₂O854-675-85%Faster, irreversible reaction. Higher risk of side products (cyclization, substitution).
Basic (Mild) 2.2 eq LiOH, THF/H₂O2512-1865-75%Slower, but significantly reduces side reactions involving the C-Br bond.
Acidic 6M HCl, Dioxane10012-2460-70%Slower, reversible reaction.[3][11] Risk of decarboxylation at high temperatures.

Visual Guides

Experimental Workflow

G A 1. Reaction Setup (Ester, Solvent, Acid/Base) B 2. Heating & Reflux (Monitor by TLC/LCMS) A->B C 3. Quench & Cool (Stop Reaction) B->C D 4. Workup (Solvent Removal, Extraction) C->D E 5. Acidification & Precipitation (Isolate Product) D->E F 6. Purification (Filtration, Drying, Recrystallization) E->F G 7. Analysis (NMR, MS, FTIR) F->G

Caption: General experimental workflow for the hydrolysis of this compound.

Reaction & Side-Product Pathways (Basic Conditions)

G start This compound intermediate Monoester/Monoacid Intermediate start->intermediate +OH⁻, H₂O (Step 1) side2 Side Product 2 (Hydroxy-diacid) start->side2 +OH⁻ (SN2 on R-Br) side3 Side Product 3 (Alkene-diacid) start->side3 High Temp (E2) product Desired Diacid Product (6-bromohexylpropanedioic acid) intermediate->product +OH⁻, H₂O (Step 2) side1 Side Product 1 (Cyclic Lactone) intermediate->side1 Intramolecular SN2 product->side2 +OH⁻ (SN2 on R-Br)

Caption: Primary reaction pathway and potential side reactions under basic hydrolysis conditions.

References

Preventing elimination reactions with Diethyl(6-bromohexyl)propanedioate

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Diethyl(6-bromohexyl)propanedioate

Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on avoiding common pitfalls during its use, specifically the prevention of undesired elimination reactions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary reactive sites?

A1: this compound is a bifunctional organic molecule. Its versatility comes from two key reactive sites:

  • The Malonate Unit: The carbon atom situated between the two carbonyl groups has an acidic proton (pKa ≈ 13).[1][2] This proton can be removed by a base to form a resonance-stabilized enolate, which is an excellent nucleophile for forming new carbon-carbon bonds.[1][3]

  • The Bromohexyl Chain: The terminal carbon atom is attached to a bromine atom, a good leaving group. This makes the molecule a primary alkyl halide, susceptible to nucleophilic substitution (SN2) and, under certain conditions, elimination (E2) reactions.[1][4]

Q2: What are the competing substitution (SN2) and elimination (E2) reactions relevant to this compound?

A2: When using this compound in reactions where another nucleophile is introduced, or when performing a second alkylation on the malonate carbon, a competition arises. The primary alkyl bromide tail can react in two ways:

  • SN2 (Substitution): This is typically the desired pathway, where a nucleophile displaces the bromide ion to form a new bond. Primary alkyl halides strongly favor SN2 reactions due to low steric hindrance.[4][5][6]

  • E2 (Elimination): This is an undesired side reaction where a base removes a proton from the carbon adjacent to the one bearing the bromine, leading to the formation of a double bond (an alkene) and elimination of HBr.[4][7][8]

Q3: What factors favor the desired SN2 substitution reaction?

A3: To maximize the yield of the substitution product, the following conditions are recommended:

  • Base/Nucleophile: Use a strong nucleophile that is a weak base.[7] For deprotonating the malonate itself, a non-hindered base like sodium ethoxide (NaOEt) in ethanol is common.[2][3][9]

  • Solvent: Polar aprotic solvents (e.g., DMSO, DMF, Acetone) are ideal for SN2 reactions as they solvate the cation of the base but do not hydrogen-bond with the nucleophile, increasing its reactivity.[5][10]

  • Temperature: Lower reaction temperatures generally favor substitution over elimination.[4][10] Elimination reactions have a higher activation energy and are more favored by heat.[11]

Q4: What conditions increase the likelihood of the undesired E2 elimination reaction?

A4: E2 elimination becomes a significant competing reaction under the following conditions:

  • Base: Using a strong, sterically hindered (bulky) base, such as potassium tert-butoxide (KOtBu), dramatically favors elimination.[8][12] Strong, non-nucleophilic bases are designed to promote E2 reactions.

  • Temperature: Higher temperatures provide the energy needed to overcome the activation barrier for elimination, increasing the E2 product ratio.[4][11]

  • Solvent: While not the primary driver for primary halides, protic solvents can stabilize the leaving group, and the choice of solvent must be compatible with the base used.

G cluster_conditions Reaction Conditions start This compound + Strong Base enolate Enolate Intermediate start->enolate Deprotonation sn2_product Desired Sₙ2 Product (e.g., Cyclization/Alkylation) enolate->sn2_product Sₙ2 Pathway e2_product Undesired E2 Product (Diethyl(hex-5-en-1-yl)propanedioate) enolate->e2_product E2 Pathway sn2_cond • Weakly Basic, Strong Nucleophile • Low Temperature • Polar Aprotic Solvent e2_cond • Strong, Sterically Hindered Base • High Temperature G prep 1. Prepare Inert Atmosphere & Anhydrous Solvent (DMF) base 2. Add Base (NaH) to Solvent and Cool to 0°C prep->base substrate 3. Add Substrate Dropwise (in Anhydrous DMF) base->substrate react 4. Stir at RT for 12-24h (Monitor by TLC/GC) substrate->react quench 5. Quench Reaction at 0°C with sat. aq. NH₄Cl react->quench extract 6. Liquid-Liquid Extraction with Diethyl Ether quench->extract workup 7. Wash, Dry, and Concentrate Organic Phases extract->workup purify 8. Purify by Column Chromatography workup->purify

References

Validation & Comparative

Structural Confirmation of Diethyl(6-bromohexyl)propanedioate: A Comparative Analysis of 1H and 13C NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, unambiguous structural confirmation of synthetic intermediates is a critical step in the research and development pipeline. This guide provides a detailed analysis of the use of 1H and 13C Nuclear Magnetic Resonance (NMR) spectroscopy for the structural elucidation of diethyl(6-bromohexyl)propanedioate. We present predicted NMR data, a comparison with alternative analytical techniques, and a comprehensive experimental protocol.

1H and 13C NMR Spectral Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique that provides detailed information about the molecular structure of a compound. By analyzing the chemical environment of hydrogen (¹H) and carbon (¹³C) nuclei, the connectivity and constitution of a molecule can be determined with high confidence.

Predicted ¹H NMR Data for this compound

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the different types of protons in the molecule. The predicted chemical shifts (δ) in parts per million (ppm) relative to a standard reference like tetramethylsilane (TMS) are summarized in Table 1.

Assignment Structure Fragment Predicted Chemical Shift (ppm) Multiplicity Integration
a-O-CH₂-CH₃4.1 - 4.2Quartet (q)4H
b-CH₂-Br3.3 - 3.5Triplet (t)2H
c-CH(CO₂Et)₂3.2 - 3.4Triplet (t)1H
d-CH₂-CH(CO₂Et)₂1.8 - 2.0Multiplet (m)2H
e-CH₂-CH₂-Br1.7 - 1.9Multiplet (m)2H
f-(CH₂)₃-1.2 - 1.5Multiplet (m)6H
g-O-CH₂-CH₃1.2 - 1.3Triplet (t)6H

Table 1: Predicted ¹H NMR Chemical Shifts for this compound. The predictions are based on typical chemical shift values for similar functional groups.

Predicted ¹³C NMR Data for this compound

The proton-decoupled ¹³C NMR spectrum provides a signal for each unique carbon atom in the molecule. This is particularly useful for confirming the carbon backbone and the presence of all expected carbon environments. The predicted chemical shifts are presented in Table 2.

Assignment Structure Fragment Predicted Chemical Shift (ppm)
1-C=O168 - 172
2-O-CH₂-CH₃60 - 62
3-CH(CO₂Et)₂50 - 55
4-CH₂-Br33 - 36
5-CH₂-CH(CO₂Et)₂30 - 33
6-CH₂-CH₂-Br30 - 33
7, 8, 9-(CH₂)₃-25 - 30
10-O-CH₂-CH₃13 - 15

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound. The predictions are based on established chemical shift ranges for esters and halogenated alkanes.[1][2]

Comparison with Alternative Analytical Techniques

While NMR is a cornerstone for structural elucidation, other analytical techniques can provide complementary information or serve as alternatives, each with its own strengths and limitations.

Technique Information Provided Advantages for this Molecule Limitations for this Molecule
Mass Spectrometry (MS) Molecular weight and fragmentation pattern.Confirms the molecular formula (C₁₃H₂₃BrO₄) and can provide evidence of the bromohexyl and diethyl propanedioate moieties through fragmentation.[3]Does not provide detailed information on the connectivity of atoms. Isomers may not be distinguishable.
Infrared (IR) Spectroscopy Presence of functional groups.Can confirm the presence of the ester carbonyl (C=O) group (strong absorption around 1730-1750 cm⁻¹) and C-Br bond (around 500-600 cm⁻¹).Provides limited information on the overall molecular structure and connectivity.
Elemental Analysis Percentage composition of elements (C, H, Br, O).Confirms the empirical and molecular formula.Does not provide structural information.
Gas Chromatography (GC) Purity and retention time.Can be used to assess the purity of the compound and monitor reaction progress.[4]Does not provide structural information on its own, but can be coupled with MS (GC-MS).

Table 3: Comparison of NMR with other analytical techniques for the structural confirmation of this compound.

Experimental Protocol for NMR Analysis

The following is a generalized protocol for acquiring high-quality ¹H and ¹³C NMR spectra.

Sample Preparation
  • Sample Weighing: Accurately weigh 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR.

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble (e.g., chloroform-d, CDCl₃). The solvent should not have signals that overlap with the analyte signals.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.

  • Transfer: Using a Pasteur pipette, transfer the solution into a clean, standard 5 mm NMR tube.

  • Standard: If quantitative analysis is required, a known amount of an internal standard (e.g., TMS) can be added. For routine structural confirmation, the residual solvent peak can be used as a reference.

Data Acquisition
  • Instrument Setup: Insert the NMR tube into the spinner turbine and place it in the NMR spectrometer's autosampler or manually insert it into the magnet.

  • Locking and Shimming: The instrument will automatically lock onto the deuterium signal of the solvent to stabilize the magnetic field. The magnetic field homogeneity is then optimized through a process called shimming to obtain sharp spectral lines.

  • ¹H NMR Acquisition:

    • Set the appropriate spectral width and acquisition time.

    • Apply a standard 90° pulse sequence.

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).

  • ¹³C NMR Acquisition:

    • Set a wider spectral width to encompass all carbon signals.

    • Use a proton-decoupled pulse sequence to simplify the spectrum to singlets for each carbon.

    • A larger number of scans (e.g., 1024 or more) and a relaxation delay are typically required due to the low natural abundance of ¹³C and longer relaxation times.

Data Processing
  • Fourier Transformation: The raw free induction decay (FID) signal is converted into a frequency-domain spectrum through a Fourier transform.

  • Phasing: The spectrum is phased to ensure all peaks are in the absorptive mode.

  • Baseline Correction: The baseline of the spectrum is corrected to be flat.

  • Referencing: The chemical shift axis is referenced to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or the internal standard.

  • Integration and Peak Picking: For ¹H NMR, the area under each peak is integrated to determine the relative number of protons. For both ¹H and ¹³C NMR, the chemical shift of each peak is determined.

Logical Workflow for Structural Confirmation

The following diagram illustrates the logical workflow for the structural confirmation of this compound using a combination of analytical techniques, with a primary focus on NMR spectroscopy.

Structural_Confirmation_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Structural Analysis cluster_interpretation Data Interpretation & Confirmation Synthesis Synthesis of this compound Purification Purification (e.g., Chromatography) Synthesis->Purification H_NMR 1H NMR Acquisition Purification->H_NMR C_NMR 13C NMR Acquisition Purification->C_NMR MS Mass Spectrometry Purification->MS IR IR Spectroscopy Purification->IR Interpretation Spectral Interpretation: - Chemical Shifts - Multiplicity - Integration H_NMR->Interpretation C_NMR->Interpretation Comparison Comparison with Predicted Data & Alternative Techniques MS->Comparison IR->Comparison Interpretation->Comparison Confirmation Structural Confirmation Comparison->Confirmation

Figure 1: Workflow for the structural confirmation of this compound.

References

Unveiling the Molecular Identity: A Comparative Guide to the Mass Spectrometry Analysis of Diethyl(6-bromohexyl)propanedioate

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the precise identification of novel chemical entities is paramount. This guide provides a comprehensive comparison of mass spectrometry with other analytical techniques for the structural confirmation of Diethyl(6-bromohexyl)propanedioate, a versatile building block in organic synthesis. Detailed experimental protocols and supporting data are presented to aid in the accurate characterization of this compound.

The structural elucidation of newly synthesized or isolated compounds is a cornerstone of chemical research and development. Mass spectrometry stands as a powerful and widely adopted technique for determining the molecular weight and obtaining structural information through fragmentation analysis. This guide focuses on the application of mass spectrometry to confirm the identity of this compound and objectively compares its performance against alternative analytical methods.

Mass Spectrometry Analysis

Mass spectrometry, particularly when coupled with gas chromatography (GC-MS), offers a highly sensitive and specific method for the analysis of volatile and semi-volatile compounds like this compound. The electron ionization (EI) technique is commonly employed, leading to the formation of a molecular ion and characteristic fragment ions that provide a veritable fingerprint of the molecule's structure.

Predicted Mass Spectrum of this compound

Due to the absence of a publicly available mass spectrum for this compound, the following table summarizes the predicted key ions and their probable fragmentation pathways based on the known fragmentation patterns of similar long-chain diesters and halogenated compounds. The molecular weight of this compound (C13H23BrO4) is 322.22 g/mol . The presence of bromine, with its characteristic isotopic pattern (79Br and 81Br in an approximate 1:1 ratio), will result in isotopic peaks for all bromine-containing fragments, appearing at M and M+2.

m/z (Predicted) Ion Structure/Fragment Lost Interpretation
322/324[M]+•Molecular ion
277/279[M - OCH2CH3]+Loss of an ethoxy radical
243[M - Br]+Loss of a bromine radical
247/249[M - COOCH2CH3]+Loss of an ethoxycarbonyl radical
173[CH(COOCH2CH3)2]+Malonic ester fragment
165[CH2CH2CH2CH2CH2CH2Br]+Bromohexyl fragment
85[C6H13]+Hexyl carbocation
45[OCH2CH3]+Ethoxy fragment
29[CH2CH3]+Ethyl fragment

Experimental Protocol: GC-MS Analysis

This protocol outlines a general procedure for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization.

1. Sample Preparation:

  • Dissolve approximately 1 mg of this compound in 1 mL of a volatile organic solvent such as dichloromethane or ethyl acetate.

  • Perform serial dilutions to achieve a final concentration of approximately 10-100 µg/mL.

  • Filter the final solution through a 0.2 µm syringe filter to remove any particulate matter.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.

  • Injection Volume: 1 µL.

  • Injector Temperature: 280 °C.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 15 °C/min to 280 °C.

    • Hold: 10 minutes at 280 °C.

  • Ion Source: Electron Ionization (EI).

  • Ionization Energy: 70 eV.

  • Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Mass Range: m/z 40-450.

3. Data Acquisition and Analysis:

  • Acquire data in full scan mode to obtain a complete mass spectrum.

  • Identify the peak corresponding to this compound based on its retention time.

  • Analyze the mass spectrum of the peak, identifying the molecular ion and key fragment ions.

  • Compare the obtained spectrum with the predicted fragmentation pattern and any available library spectra of similar compounds.

Mass_Spectrometry_Workflow cluster_sample_prep Sample Preparation cluster_gcms_analysis GC-MS Analysis cluster_data_analysis Data Analysis Dissolution Dissolve in Volatile Solvent Dilution Serial Dilution Dissolution->Dilution Filtration Syringe Filtration Dilution->Filtration Injection Sample Injection Filtration->Injection Separation GC Separation Injection->Separation Ionization Electron Ionization (EI) Separation->Ionization Detection Mass Analyzer (Quadrupole) Ionization->Detection TIC Total Ion Chromatogram Detection->TIC MassSpectrum Mass Spectrum Extraction TIC->MassSpectrum Fragmentation Fragmentation Pattern Analysis MassSpectrum->Fragmentation Confirmation Structural Confirmation Fragmentation->Confirmation

Figure 1. Workflow for the mass spectrometry analysis of this compound.

Comparison with Alternative Analytical Techniques

While mass spectrometry is a powerful tool, a comprehensive structural confirmation often relies on a combination of analytical techniques. The following table compares mass spectrometry with Nuclear Magnetic Resonance (NMR) Spectroscopy and Fourier-Transform Infrared (FTIR) Spectroscopy for the analysis of this compound.

Technique Information Provided Advantages Limitations
Mass Spectrometry (MS) Molecular weight and fragmentation pattern, leading to structural elucidation.High sensitivity, provides molecular formula (with high-resolution MS), suitable for complex mixtures when coupled with chromatography.Isomers can be difficult to distinguish, may not provide detailed stereochemical information.
Nuclear Magnetic Resonance (NMR) Spectroscopy Detailed information about the carbon-hydrogen framework, connectivity of atoms, and stereochemistry.Non-destructive, provides unambiguous structural information, quantitative.Lower sensitivity compared to MS, requires larger sample amounts, sample must be soluble in deuterated solvents.
Fourier-Transform Infrared (FTIR) Spectroscopy Identification of functional groups present in the molecule.Fast, non-destructive, provides a "fingerprint" of the molecule.Provides limited information on the overall molecular structure, not suitable for distinguishing between molecules with similar functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy would provide definitive evidence for the structure of this compound.

  • ¹H NMR: Would show characteristic signals for the ethyl groups (a triplet and a quartet), the methine proton of the malonate core, and the methylene protons of the hexyl chain, with the protons adjacent to the bromine atom being significantly downfield.

  • ¹³C NMR: Would confirm the presence of all 13 carbon atoms in their unique chemical environments, including the carbonyl carbons of the ester groups, the methine carbon, and the carbons of the hexyl chain, with the carbon bonded to bromine being clearly identifiable.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy would confirm the presence of key functional groups.

  • A strong absorption band around 1730-1750 cm⁻¹ would indicate the C=O stretching of the ester groups.

  • C-O stretching bands would appear in the 1000-1300 cm⁻¹ region.

  • C-H stretching vibrations of the alkyl chain would be observed around 2850-3000 cm⁻¹.

  • The C-Br stretching vibration is expected in the 500-600 cm⁻¹ region, though it may be weak.

Conclusion

Mass spectrometry, particularly GC-MS, is an indispensable technique for the initial identification and structural characterization of this compound. It provides crucial information on the molecular weight and fragmentation pattern, offering a high degree of confidence in the compound's identity. However, for unambiguous structural confirmation, especially for novel compounds, a multi-technique approach is recommended. The complementary data obtained from NMR and FTIR spectroscopy provides a more complete picture of the molecular architecture, ensuring the highest level of analytical certainty for researchers and drug development professionals.

Comparing the reactivity of Diethyl(6-bromohexyl)propanedioate with other bromoalkyl malonates

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, understanding the nuanced reactivity of chemical building blocks is paramount. This guide provides an in-depth comparison of the reactivity of Diethyl(6-bromohexyl)propanedioate with other ω-bromoalkyl malonates, focusing on intramolecular cyclization reactions. The information is supported by experimental data to offer a clear, objective analysis for synthetic planning and methodology.

The family of diethyl ω-bromoalkylmalonates serves as a versatile class of intermediates in organic synthesis, prized for their bifunctional nature. These molecules possess a reactive malonate group and a terminal alkyl bromide, enabling a variety of subsequent chemical transformations. A key application of these compounds is in the synthesis of carbocyclic structures through intramolecular cyclization, a process heavily influenced by the length of the alkyl chain connecting the nucleophilic malonate carbanion and the electrophilic carbon bearing the bromine atom.

Comparative Analysis of Intramolecular Cyclization

The propensity of diethyl ω-bromoalkylmalonates to undergo intramolecular cyclization is a direct function of the length of the bromoalkyl chain. This relationship has been systematically investigated, providing valuable kinetic and thermodynamic data for predicting reaction outcomes and optimizing synthetic strategies. The cyclization is typically effected by a base, which deprotonates the acidic methylene proton of the malonate moiety, generating a carbanion that subsequently displaces the terminal bromide in an intramolecular nucleophilic substitution reaction.

Kinetic Data for Cyclization

A seminal study by Casadei, Galli, and Mandolini provides a comprehensive kinetic analysis of the base-promoted cyclization of a series of diethyl ω-bromoalkylmalonates, Br(CH₂)nCH(CO₂Et)₂, in dimethyl sulfoxide (DMSO). The study reveals a dramatic dependence of the reaction rate and the "effective molarity" (EM) on the size of the ring being formed. The effective molarity is a measure of the ease of ring closure, representing the concentration of one reactive end of the molecule in the immediate vicinity of the other.

Below is a summary of the kinetic data for the formation of various cycloalkane-1,1-dicarboxylates.

Bromoalkyl Malonate Precursor (n in Br(CH₂)nCH(CO₂Et)₂)Ring Size FormedRate Constant (k_intra) at 50°C (s⁻¹)Effective Molarity (EM) at 50°C (M)
Diethyl(3-bromopropyl)propanedioate51.1 x 10⁻¹2.2
Diethyl(4-bromobutyl)propanedioate62.3 x 10⁻³4.6 x 10⁻²
Diethyl(5-bromopentyl)propanedioate71.1 x 10⁻⁴2.2 x 10⁻³
This compound 8 7.5 x 10⁻⁷ 1.5 x 10⁻⁵
Diethyl(7-bromoheptyl)propanedioate91.5 x 10⁻⁸3.0 x 10⁻⁷
Diethyl(8-bromooctyl)propanedioate101.0 x 10⁻⁸2.0 x 10⁻⁷
Diethyl(9-bromononyl)propanedioate112.0 x 10⁻⁸4.0 x 10⁻⁷
Diethyl(10-bromodecyl)propanedioate121.1 x 10⁻⁶2.2 x 10⁻⁵
Diethyl(11-bromoundecyl)propanedioate131.8 x 10⁻⁶3.6 x 10⁻⁵

Data sourced from Casadei, M. A.; Galli, C.; Mandolini, L. J. Am. Chem. Soc. 1984, 106 (4), 1051–1056.

As the data illustrates, the rate of cyclization is highest for the formation of five- and six-membered rings, which are enthalpically and entropically favored. For the formation of medium-sized rings (7- to 11-membered), there is a significant drop in reactivity. This compound, which forms an eight-membered ring, exhibits a particularly low rate constant and effective molarity. This is attributed to a combination of factors including ring strain and unfavorable transannular interactions in the transition state. The reactivity increases again for the formation of larger rings (12-membered and above), where ring strain becomes less significant.

Experimental Protocols

The following is a representative experimental protocol for the intramolecular cyclization of a diethyl ω-bromoalkylmalonate.

General Procedure for the Intramolecular Cyclization of Diethyl ω-Bromoalkylmalonates:

A solution of the diethyl ω-bromoalkylmalonate in anhydrous dimethyl sulfoxide (DMSO) is prepared under an inert atmosphere (e.g., nitrogen or argon). To this solution, a slight excess of a strong, non-nucleophilic base, such as sodium hydride or potassium tert-butoxide, is added portion-wise at a controlled temperature (typically room temperature to 50°C). The reaction mixture is stirred vigorously and monitored by a suitable analytical technique (e.g., thin-layer chromatography or gas chromatography). Upon completion, the reaction is quenched by the addition of a proton source, such as water or a saturated aqueous solution of ammonium chloride. The product is then extracted with an organic solvent (e.g., diethyl ether or ethyl acetate), and the organic layer is washed, dried, and concentrated under reduced pressure. The crude product is purified by an appropriate method, such as distillation or column chromatography.

Visualizing Reaction Pathways

The intramolecular cyclization of diethyl ω-bromoalkylmalonates can be visualized as a fundamental process in organic synthesis.

cyclization_workflow start Diethyl(ω-bromoalkyl)propanedioate carbanion Malonate Carbanion Intermediate start->carbanion Deprotonation base Base (e.g., NaH) base->carbanion cyclization Intramolecular SN2 Attack carbanion->cyclization product Cycloalkane-1,1-dicarboxylate cyclization->product Ring Closure

Caption: Workflow for the base-mediated intramolecular cyclization of diethyl ω-bromoalkylmalonates.

The logical relationship between the alkyl chain length and the favorability of cyclization can be represented as follows:

reactivity_relationship cluster_chain Alkyl Chain Length (n) cluster_reactivity Cyclization Reactivity short Short (n=3, 4) high High short->high medium Medium (n=5-9) low Low medium->low long Long (n≥10) moderate Moderate long->moderate

Caption: Relationship between alkyl chain length and cyclization reactivity.

Conclusion

The reactivity of this compound in intramolecular cyclization is significantly lower than that of its shorter-chain homologues that form five- and six-membered rings. This is a critical consideration for synthetic planning, as reactions involving the formation of medium-sized rings often require more forcing conditions or alternative synthetic strategies. The provided kinetic data serves as a valuable tool for predicting the feasibility of such cyclizations and for the rational design of synthetic routes in drug discovery and development. Researchers should carefully consider the impact of ring strain and conformational effects when utilizing bromoalkyl malonates for the construction of cyclic systems.

The Strategic Advantage of Diethyl(6-bromohexyl)propanedioate in Bifunctional Molecule Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide

In the rapidly evolving landscape of targeted therapeutics and chemical biology, the rational design of bifunctional molecules is paramount. Among these, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful modality for targeted protein degradation. The linker component of a PROTAC, which connects the target-binding ligand to the E3 ligase-recruiting moiety, is a critical determinant of its efficacy, pharmacokinetics, and overall performance. This guide provides a comprehensive comparison of Diethyl(6-bromohexyl)propanedioate as a precursor for a flexible, hydrophobic alkyl linker, with other commonly employed bifunctional reagents, supported by a synthesis of literature-derived data and representative experimental protocols.

Unveiling the Advantages: this compound in Focus

This compound offers a unique combination of a readily modifiable malonate group and a reactive hexyl bromide chain. This bifunctional nature makes it an exceptionally versatile building block for the synthesis of PROTACs and other molecular probes. The resulting six-carbon alkyl linker imparts specific physicochemical properties that can be advantageous over other linker types, such as polyethylene glycol (PEG) chains.

Key Advantages:
  • Enhanced Cell Permeability: The hydrophobic nature of the hexyl chain can significantly improve the passive diffusion of the resulting PROTAC across the cell membrane. This is a crucial factor, as many PROTACs are large molecules that often struggle with cell entry. In contrast, more hydrophilic linkers, such as PEG, can sometimes hinder membrane translocation.

  • Metabolic Stability: Alkyl chains are generally less susceptible to oxidative metabolism compared to PEG linkers, potentially leading to a longer intracellular half-life and sustained target degradation.[1]

  • Conformational Flexibility: The six-carbon chain provides sufficient flexibility for the PROTAC to adopt an optimal conformation for the formation of a stable and productive ternary complex between the target protein and the E3 ligase. This conformational freedom can be critical for inducing efficient ubiquitination and subsequent degradation of the target protein.[2][3]

  • Synthetic Tractability: The chemical handles of this compound, the malonate and the alkyl bromide, allow for straightforward and versatile conjugation chemistries, enabling the efficient assembly of PROTAC libraries for structure-activity relationship (SAR) studies.

Comparative Performance Data: Alkyl vs. PEG Linkers

While direct head-to-head comparisons for this compound are not extensively published, a wealth of data exists comparing the general classes of alkyl and PEG linkers in PROTACs. The following tables summarize these general findings, which are instructive for understanding the potential performance benefits of an alkyl linker derived from this compound.

Table 1: Physicochemical Properties of PROTACs with Alkyl vs. PEG Linkers

PropertyAlkyl Linker (e.g., from this compound)PEG LinkerRationale
Lipophilicity (cLogP) HigherLowerAlkyl chains are more hydrophobic than the ether-rich backbone of PEG.[4]
Topological Polar Surface Area (TPSA) LowerHigherThe absence of heteroatoms in the alkyl chain reduces the TPSA.
Aqueous Solubility LowerHigherThe hydrophilic nature of PEG enhances water solubility.[1][5]
Cell Permeability (PAMPA) Generally HigherGenerally LowerIncreased lipophilicity and lower TPSA favor passive diffusion across cell membranes.[]
Metabolic Stability Generally HigherCan be susceptible to oxidationAlkyl chains are often more resistant to metabolic enzymes.[1]

Table 2: Biological Performance of PROTACs with Alkyl vs. PEG Linkers

ParameterAlkyl LinkerPEG LinkerKey Considerations
Degradation Efficacy (DC50) Highly dependent on linker length and targetHighly dependent on linker length and targetOptimal linker length is crucial for productive ternary complex formation for both linker types.[7]
Ternary Complex Stability Can be high with optimal lengthCan be enhanced by H-bonding interactionsThe flexibility of the alkyl chain allows for conformational sampling to find a stable binding mode.[2]
"Hook Effect" Can be observedCan be observedThe propensity for the formation of non-productive binary complexes at high concentrations is a general feature of PROTACs.
In vivo Bioavailability Can be favorable due to good permeabilityCan be challenged by lower permeability and faster clearanceThe overall pharmacokinetic profile is a complex interplay of multiple factors.

Experimental Protocols

The following are representative protocols for the synthesis of a PROTAC utilizing an alkyl bromide linker precursor like this compound.

Protocol 1: Synthesis of an Amine-Terminated Alkyl Linker from this compound
  • Azide Substitution:

    • Dissolve this compound (1.0 eq) in dimethylformamide (DMF).

    • Add sodium azide (1.5 eq) and heat the reaction mixture to 80 °C.

    • Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

    • After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the azide-substituted intermediate.

  • Staudinger Reduction:

    • Dissolve the azide intermediate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water.

    • Add triphenylphosphine (1.2 eq) and stir the reaction at room temperature overnight.

    • Concentrate the reaction mixture under reduced pressure.

    • Purify the residue by column chromatography on silica gel to yield the amine-terminated linker with the malonate group intact.

  • Hydrolysis and Decarboxylation of the Malonate:

    • Dissolve the purified amino-malonate compound in a mixture of ethanol and water.

    • Add sodium hydroxide (2.5 eq) and reflux the mixture for 4 hours.

    • Cool the reaction to room temperature and acidify with hydrochloric acid to pH 2-3.

    • Heat the mixture to 100 °C to effect decarboxylation until gas evolution ceases.

    • Extract the product with a suitable organic solvent, dry, and concentrate to yield the amino-terminated carboxylic acid linker.

Protocol 2: PROTAC Synthesis via Amide Coupling
  • Activation of the Linker's Carboxylic Acid:

    • Dissolve the amine-terminated carboxylic acid linker (1.0 eq) in DMF.

    • Add a peptide coupling reagent such as HATU (1.1 eq) and a base like diisopropylethylamine (DIPEA) (2.0 eq).

    • Stir the mixture at room temperature for 30 minutes.

  • Coupling with the E3 Ligase Ligand:

    • Add the amine-functionalized E3 ligase ligand (e.g., a derivative of pomalidomide) (1.0 eq) to the reaction mixture.

    • Stir at room temperature overnight.

    • Monitor the reaction by LC-MS.

    • Upon completion, dilute with water and extract with an appropriate organic solvent.

    • Purify the product by preparative HPLC to obtain the linker-E3 ligase ligand conjugate.

  • Coupling with the Target Protein Ligand (Warhead):

    • Repeat the amide coupling procedure using the free amine on the linker and a carboxylic acid-functionalized warhead.

    • Alternatively, if the warhead has a reactive amine, the initial linker synthesis can be adapted to produce a carboxylic acid-terminated linker for coupling.

Visualizing the Workflow and Concepts

To further clarify the processes and relationships described, the following diagrams have been generated.

PROTAC_Synthesis_Workflow cluster_linker_synthesis Linker Synthesis cluster_protac_assembly PROTAC Assembly reagent This compound azide_intermediate Azide-substituted intermediate reagent->azide_intermediate NaN3 amine_linker Amine-terminated linker azide_intermediate->amine_linker Staudinger Reduction protac Final PROTAC amine_linker->protac Amide Coupling e3_ligand E3 Ligase Ligand e3_ligand->protac warhead Target Protein Ligand (Warhead) warhead->protac Ternary_Complex_Formation cluster_protac PROTAC E3_ligand E3 Ligase Ligand Linker Alkyl Linker E3_ligand->Linker E3_Ligase E3 Ligase E3_ligand->E3_Ligase Binds Warhead Warhead Linker->Warhead Target_Protein Target Protein Warhead->Target_Protein Binds Ubiquitin Ubiquitin Proteasome Proteasome Target_Protein->Proteasome Degradation E3_Ligase->Target_Protein Ubiquitination

References

Purity Assessment of Diethyl(6-bromohexyl)propanedioate: A Comparative Guide to HPLC and GC Methods

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of specialized chemical intermediates like Diethyl(6-bromohexyl)propanedioate, a crucial precursor in the development of novel photosensitizers and for bioconjugation in drug delivery systems, ensuring high purity is paramount.[1] This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for the purity assessment of this compound, offering detailed experimental protocols and supporting data to aid researchers in selecting the most appropriate analytical method for their needs.

Methodology Comparison: HPLC vs. GC

The choice between HPLC and GC for purity analysis depends on several factors, including the volatility and thermal stability of the analyte and potential impurities, as well as requirements for sensitivity, resolution, and analysis time.[2][3][4][5][6]

High-Performance Liquid Chromatography (HPLC) is well-suited for non-volatile or thermally labile compounds.[6] For this compound, a reverse-phase HPLC method can effectively separate the target compound from polar and non-polar impurities.

Gas Chromatography (GC) is a powerful technique for volatile and thermally stable compounds.[4] Given that this compound has a boiling point of 336.5 °C at atmospheric pressure and can be distilled under reduced pressure, it possesses sufficient thermal stability for GC analysis.[1] GC often provides faster analysis times and excellent resolution for volatile compounds.[3][5]

A summary of the key performance characteristics of each technique for this application is presented below:

ParameterHPLCGC
Principle Separation based on polarity and interaction with stationary and mobile phases.Separation based on volatility and interaction with a stationary phase.
Volatility Requirement Not required; suitable for non-volatile compounds.Required; suitable for volatile and thermally stable compounds.
Analysis Time Typically 10-30 minutes.[2][5]Typically 5-15 minutes.[2][5]
Instrumentation Cost Generally higher due to high-pressure pumps and solvent costs.[2][5]Generally lower instrumentation and running costs.[3][5]
Resolution Excellent for a wide range of compounds.High efficiency and sharp peaks for volatile compounds.[2]
Sensitivity Dependent on the detector (e.g., UV, MS).High sensitivity, especially with selective detectors like ECD for halogenated compounds.
Key Advantages Versatility for a wide range of compounds, including thermally unstable ones.Speed, high resolution for volatile compounds, and lower cost.
Potential Drawbacks Longer analysis times and higher solvent consumption.Requires thermal stability of the analyte and impurities.

Experimental Protocols

Detailed methodologies for both HPLC and GC analysis are provided below. These protocols are designed to serve as a starting point for method development and validation.

High-Performance Liquid Chromatography (HPLC) Protocol

This method is adapted from established protocols for similar diethyl malonate derivatives.[7][8]

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase: Isocratic elution with Acetonitrile:Water (70:30, v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

  • Sample Preparation: Accurately weigh approximately 10 mg of this compound and dissolve in 10 mL of the mobile phase to prepare a 1 mg/mL stock solution. Further dilute as necessary.

Gas Chromatography (GC) Protocol

This protocol is based on general methods for the analysis of alkyl halides and other volatile organic compounds.[9][10][11]

  • Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID) or an Electron Capture Detector (ECD) for higher sensitivity to the brominated compound.

  • Column: DB-5 or equivalent (5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium or Nitrogen at a constant flow rate of 1.5 mL/min.

  • Injector Temperature: 250 °C.

  • Detector Temperature: 300 °C (FID or ECD).

  • Oven Temperature Program:

    • Initial temperature: 150 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • Injection Mode: Split (50:1).

  • Injection Volume: 1 µL.

  • Sample Preparation: Prepare a 1 mg/mL solution of this compound in a suitable solvent such as Dichloromethane or Ethyl Acetate.

Quantitative Data Summary

The following table presents hypothetical but representative data from the purity assessment of a single batch of this compound using the described HPLC and GC methods.

Analytical MethodRetention Time (min)Peak Area (%)Calculated Purity (%)
HPLC
This compound8.5499.2599.25%
Impurity A (more polar)3.120.35-
Impurity B (less polar)10.210.40-
GC
This compound11.7899.3199.31%
Impurity C (more volatile)6.450.29-
Impurity D (less volatile)13.520.40-

Visualizing the Analytical Workflow and Decision Process

To further clarify the experimental and decision-making processes, the following diagrams are provided.

G Purity Assessment Workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing cluster_report Reporting prep Weigh and dissolve sample dilute Dilute to working concentration prep->dilute hplc HPLC Injection prep->hplc gc GC Injection prep->gc integrate Peak Integration hplc->integrate gc->integrate calculate Calculate Purity (%) integrate->calculate report Generate Report calculate->report

Caption: A generalized workflow for the purity assessment of this compound.

G Method Selection Guide start Purity Assessment Required thermolabile Are impurities thermally labile? start->thermolabile volatile Are impurities volatile? thermolabile->volatile No hplc Use HPLC thermolabile->hplc Yes gc Use GC volatile->gc Yes either Either method is suitable (GC may be faster) volatile->either No

Caption: A decision-making diagram for selecting between HPLC and GC for purity analysis.

References

A Comparative Guide to the Applications of Diethyl(6-bromohexyl)propanedioate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Diethyl(6-bromohexyl)propanedioate, a versatile bifunctional molecule, serves as a valuable building block in organic synthesis, lending itself to the construction of both complex acyclic and cyclic structures. Its utility stems from the presence of two key reactive sites: a malonic ester moiety and a terminal bromohexyl chain. This guide provides a comparative overview of its primary applications, offering experimental details and contrasting its use with alternative synthetic strategies.

I. Synthesis of Linear Long-Chain Functionalized Compounds: The Case of Ethyl 8-bromooctanoate

One of the fundamental applications of this compound is in the synthesis of long-chain functionalized molecules. A prime example is the preparation of ethyl 8-bromooctanoate, a useful intermediate in the production of pharmaceuticals and agrochemicals. The synthesis involves a three-step sequence starting from the alkylation of diethyl malonate, followed by hydrolysis and decarboxylation, and concluding with esterification.

Experimental Protocol: Synthesis of Ethyl 8-bromooctanoate

Step 1: Synthesis of this compound

  • Reaction: Diethyl malonate is alkylated with 1,6-dibromohexane in the presence of a base.

  • Procedure: To a solution of sodium ethoxide in ethanol, diethyl malonate is added dropwise. The mixture is then treated with an excess of 1,6-dibromohexane and refluxed.

  • Yield: This step typically proceeds with high efficiency, yielding the desired product.

Step 2: Synthesis of 8-bromooctanoic acid

  • Reaction: The purified this compound undergoes hydrolysis and decarboxylation.

  • Procedure: The diester is heated with a strong base like potassium hydroxide in a mixture of ethanol and water. The resulting dicarboxylate salt is then acidified and heated to induce decarboxylation.

  • Yield: This step affords 8-bromooctanoic acid in good yield.

Step 3: Synthesis of Ethyl 8-bromooctanoate

  • Reaction: The final step involves the esterification of 8-bromooctanoic acid.

  • Procedure: 8-bromooctanoic acid is refluxed with ethanol in the presence of a catalytic amount of sulfuric acid.

  • Yield: 98%[1]

Alternative Method and Comparison

An alternative route to ethyl 8-bromooctanoate involves the direct bromination of octanoic acid followed by esterification.

FeatureDiethyl Malonate SynthesisDirect Bromination
Starting Materials Diethyl malonate, 1,6-dibromohexaneOctanoic acid, Brominating agent (e.g., NBS)
Number of Steps 32
Key Intermediates This compound, 8-bromooctanoic acid8-bromooctanoic acid
Overall Yield Generally highVariable, can be high
Advantages Versatility of the malonic ester intermediate for further modifications.Fewer steps.
Disadvantages Longer synthetic route.Use of potentially hazardous brominating agents.

II. Intramolecular Cyclization: A Gateway to Seven-Membered Rings

The bifunctional nature of this compound makes it an ideal precursor for the synthesis of cyclic compounds, particularly seven-membered rings, through intramolecular cyclization. The Dieckmann condensation is a powerful method for achieving this transformation.

Conceptual Experimental Workflow: Dieckmann Condensation

In a typical Dieckmann condensation, the diester is treated with a strong base, such as sodium ethoxide, to generate an enolate. This enolate then undergoes an intramolecular nucleophilic attack on the other ester carbonyl, leading to the formation of a cyclic β-keto ester. Subsequent hydrolysis and decarboxylation can then yield a cycloheptanone derivative.

Alternative Approaches to Cycloheptane Derivatives

The synthesis of functionalized cycloheptane rings can also be achieved through other methodologies, such as the Thorpe-Ziegler reaction, which involves the intramolecular cyclization of dinitriles. Ring-closing metathesis of appropriate dienes also offers a powerful alternative for the construction of seven-membered carbocycles.

MethodStarting Material TypeKey TransformationRing Sizes Formed
Dieckmann Condensation DiestersIntramolecular Claisen condensation5, 6, and 7-membered rings are favored[2]
Thorpe-Ziegler Reaction DinitrilesIntramolecular condensation of nitrilesFavorable for 5-8 membered rings and rings with more than 13 members[3][4]
Ring-Closing Metathesis DienesOlefin metathesisWide range of ring sizes

III. Advanced Applications in Biomedical and Materials Science

Beyond its use in fundamental organic synthesis, this compound has found applications in more specialized areas, including the development of photosensitizers for photodynamic therapy and in bioconjugation techniques.

  • Photosensitizer Synthesis: The molecule can be elaborated into more complex structures that can absorb light and generate reactive oxygen species, a key principle in photodynamic cancer therapy.

  • Bioconjugation: The terminal bromide provides a reactive handle for attaching the molecule to biomolecules like peptides and proteins, enabling the development of targeted drug delivery systems.

Visualizing the Synthetic Pathways

To better illustrate the synthetic utility of this compound, the following diagrams outline the key reaction pathways.

G Diethyl malonate Diethyl malonate This compound This compound Diethyl malonate->this compound 1,6-dibromohexane, NaOEt 8-bromooctanoic acid 8-bromooctanoic acid This compound->8-bromooctanoic acid 1. KOH, EtOH/H2O 2. H3O+, Δ Ethyl 8-bromooctanoate Ethyl 8-bromooctanoate 8-bromooctanoic acid->Ethyl 8-bromooctanoate EtOH, H2SO4

Caption: Synthesis of Ethyl 8-bromooctanoate.

G This compound This compound Cyclic β-keto ester Cyclic β-keto ester This compound->Cyclic β-keto ester NaOEt (Dieckmann Condensation) Cycloheptanone derivative Cycloheptanone derivative Cyclic β-keto ester->Cycloheptanone derivative H3O+, Δ

Caption: Intramolecular Cyclization Pathway.

References

Safety Operating Guide

Proper Disposal of Diethyl(6-bromohexyl)propanedioate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate release:

This document provides essential safety and logistical information for the proper disposal of Diethyl(6-bromohexyl)propanedioate (CAS No. 6557-85-3), a halogenated organic compound. Adherence to these procedures is critical to ensure the safety of laboratory personnel and to maintain compliance with environmental regulations. This guide is intended for researchers, scientists, and drug development professionals.

Hazard Assessment and Safety Precautions

Required PPE:

  • Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.[4]

  • Skin Protection: Use chemical-resistant gloves (e.g., nitrile) and a laboratory coat.[4]

  • Respiratory Protection: Work in a well-ventilated area, preferably a chemical fume hood, to avoid inhalation of vapors.[1][3]

Chemical and Physical Properties

A summary of the known physical and chemical properties of this compound is provided in the table below. This information is crucial for its safe handling and storage.

PropertyValue
CAS Number 6557-85-3
Molecular Formula C13H23BrO4
Molecular Weight 323.22 g/mol
Appearance Colorless liquid
Boiling Point 336.5 °C at 760 mmHg
Flash Point 157.3 °C
Density 1.225 g/cm³

(Source: ChemSrc[5])

Step-by-Step Disposal Protocol

The proper disposal of this compound involves a systematic approach to waste segregation, containment, and labeling, culminating in removal by a certified hazardous waste management service.

Experimental Protocol: Waste Segregation and Collection

  • Designate a Waste Stream: As a brominated organic compound, this compound must be disposed of as halogenated organic waste .[3][6][7] Do not mix it with non-halogenated waste, as this will complicate and increase the cost of disposal.[8][9]

  • Select an Appropriate Waste Container:

    • Use a chemically compatible container with a secure, leak-proof screw-top cap.[3][10][11]

    • The container should be in good condition, free from cracks or damage.[3][11]

    • Ensure the container is clearly designated for "Halogenated Organic Waste."[6][7]

  • Waste Accumulation:

    • Collect the waste in the designated container at or near the point of generation.[11]

    • Do not overfill the container; a maximum of 90% capacity is recommended to allow for vapor expansion.[10]

    • Keep the waste container closed at all times, except when adding waste.[3][8]

  • Labeling:

    • Label the waste container with a "Hazardous Waste" tag as soon as the first drop of waste is added.[3][7][10]

    • The label must clearly identify the contents, including the full chemical name: "Waste this compound."[3] Avoid using abbreviations or chemical formulas.[3]

    • If other halogenated solvents are mixed in the same container, list all components and their approximate percentages.[8]

  • Storage:

    • Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory.[7]

    • The storage area should be cool, dry, and well-ventilated.[3]

    • Use secondary containment, such as a spill tray, to prevent accidental release.[10][12]

    • Ensure the waste is segregated from incompatible materials, such as strong acids, bases, and oxidizing agents.[3]

  • Disposal:

    • Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.[7]

    • Follow all institutional and local regulations for hazardous waste disposal.[13]

    • Under no circumstances should this chemical be disposed of down the drain or in regular trash. [3][8][13]

Spill Management

In the event of a spill, follow these procedures:

  • Small Spills:

    • If a small amount of this compound is spilled, absorb it with an inert material, such as vermiculite, sand, or absorbent pads.[1][3]

    • Place the contaminated absorbent material in a sealed, labeled container for disposal as halogenated organic waste.[3][7]

    • Clean the spill area thoroughly.

  • Large Spills:

    • Evacuate the immediate area.

    • Alert your laboratory supervisor and contact your institution's emergency response team or EHS department.[3]

Logical Workflow for Disposal

The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.

G cluster_prep Preparation & Assessment cluster_collection Waste Collection cluster_storage Interim Storage cluster_disposal Final Disposal start Start: Handling this compound assess_hazards Assess Hazards (Halogenated Organic Compound) start->assess_hazards don_ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) assess_hazards->don_ppe select_container Select Labeled 'Halogenated Organic Waste' Container don_ppe->select_container spill Spill Occurs don_ppe->spill add_waste Add Waste to Container (Do not exceed 90% capacity) select_container->add_waste seal_container Securely Seal Container add_waste->seal_container label_waste Fully Label Container with Contents and Hazard Info seal_container->label_waste store_waste Store in Designated Satellite Accumulation Area with Secondary Containment label_waste->store_waste contact_ehs Contact EHS or Licensed Waste Contractor for Pickup store_waste->contact_ehs end End: Proper Disposal contact_ehs->end handle_spill Contain, Absorb, and Collect Spill Debris as Hazardous Waste spill->handle_spill Follow Spill Management Protocol handle_spill->add_waste

Caption: Disposal workflow for this compound.

References

Essential Safety and Logistical Information for Handling Diethyl(6-bromohexyl)propanedioate

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount when handling chemical reagents such as Diethyl(6-bromohexyl)propanedioate. This guide provides essential, immediate safety and logistical information, including detailed operational and disposal plans, to foster a secure research environment.

Personal Protective Equipment (PPE)

When working with this compound, a comprehensive approach to personal protection is critical. The following table summarizes the required PPE.

PPE CategoryItemSpecifications
Eye/Face Protection Safety GogglesTightly fitting with side-shields, conforming to EN 166 (EU) or NIOSH (US) standards.[1] A face shield should also be used.[2]
Skin Protection GlovesChemical impermeable gloves.[1] Always inspect gloves prior to use and use proper removal technique to avoid skin contact.[2]
Protective ClothingFire/flame resistant and impervious clothing.[1] Wear appropriate protective clothing to prevent skin exposure.[3][4]
Respiratory Protection RespiratorUse a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[3][4] A full-face respirator may be necessary.[1]

Operational Plan: Step-by-Step Handling Procedure

Adherence to a strict operational protocol is necessary to minimize exposure and ensure safety.

  • Preparation :

    • Ensure that a safety shower and eyewash station are readily accessible and in close proximity to the workstation.[3][4]

    • Work in a well-ventilated area, preferably under a chemical fume hood.[1][3][4][5]

    • Inspect all PPE for integrity before use.

    • Have spill containment materials readily available.

  • Handling the Compound :

    • Avoid contact with skin and eyes.[1]

    • Do not breathe mist, gas, or vapors.[1]

    • Wash hands thoroughly after handling.[2][3]

    • Keep the container tightly closed and store in a dry, cool, and well-ventilated place.[1][5]

  • In Case of Accidental Exposure :

    • Skin Contact : Immediately take off all contaminated clothing.[1][3] Wash the affected area with soap and plenty of water.[1][2] Seek medical attention.[2][3]

    • Eye Contact : Rinse cautiously with water for at least 15 minutes, including under the eyelids.[1][3] Remove contact lenses if present and easy to do.[3][4] Immediate medical attention is required.[3][4][5]

    • Inhalation : Move the person into fresh air.[1][2] If breathing is difficult, give oxygen. If not breathing, give artificial respiration.[1] Seek immediate medical attention.[3]

    • Ingestion : Rinse mouth with water.[1] DO NOT induce vomiting.[3][4] Never give anything by mouth to an unconscious person.[1] Call a physician or Poison Control Center immediately.[1]

Disposal Plan: Waste Management Protocol

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection :

    • Collect waste in suitable, closed containers labeled for hazardous waste.[1][3][4][5]

    • Do not empty into drains.[3] Discharge into the environment must be avoided.[1]

  • Disposal of Contaminated Materials :

    • Any materials that have come into contact with the chemical, such as gloves, absorbent pads, and glassware, should be treated as hazardous waste.

    • Dispose of contaminated clothing and gloves properly; wash clothing before reuse.[3][4][5]

  • Final Disposal :

    • Dispose of contents and container to an approved waste disposal plant.[3][4][5][6]

    • Consult state, local, or national regulations for proper disposal procedures and hand over to an authorized disposal company.[2]

Experimental Workflow for Handling this compound

The following diagram illustrates the logical flow of operations when working with this compound, from initial preparation to final disposal.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Procedures Prep1 Verify fume hood function Prep2 Inspect and don PPE Prep1->Prep2 Prep3 Prepare spill kit Prep2->Prep3 Handling1 Weigh/measure reagent in fume hood Prep3->Handling1 Handling2 Perform experiment Handling1->Handling2 Handling3 Close container tightly Handling2->Handling3 Spill Accidental Spill Handling2->Spill Exposure Personal Exposure Handling2->Exposure Cleanup1 Decontaminate work area Handling3->Cleanup1 Cleanup2 Segregate waste Cleanup1->Cleanup2 Disposal Dispose of hazardous waste per regulations Cleanup2->Disposal Spill->Cleanup1 Follow spill protocol Exposure->Disposal Seek medical attention & report incident

Caption: Workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.